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  • Product: 1-Isobutyl-1H-imidazole-5-carboxylic acid
  • CAS: 1494010-53-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-imidazole-5-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive analysis of the core physicochemical properties of 1-Isobutyl-1H-imidazole-5-carboxylic acid. In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the core physicochemical properties of 1-Isobutyl-1H-imidazole-5-carboxylic acid. In the landscape of medicinal chemistry and drug discovery, a thorough understanding of a compound's physical and chemical characteristics is a non-negotiable prerequisite for advancing a molecule from a preliminary hit to a viable clinical candidate. Properties such as ionization constant (pKa), lipophilicity (LogP), and aqueous solubility are not mere data points; they are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, governing its absorption, distribution, metabolism, and excretion (ADME). This guide synthesizes theoretical principles with actionable experimental protocols, offering a framework for the robust characterization of this and similar heterocyclic compounds.

Section 1: Molecular and Structural Properties

1-Isobutyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole core, a carboxylic acid functional group, and an isobutyl substituent. The interplay between the acidic carboxyl group, the potentially basic imidazole ring, and the lipophilic isobutyl chain dictates its overall physicochemical behavior.

PropertyValueSource
IUPAC Name 1-(2-methylpropyl)-1H-imidazole-5-carboxylic acid-
CAS Number 1494010-53-5[1][2]
Molecular Formula C₈H₁₂N₂O₂[1][2]
Molecular Weight 168.19 g/mol [1][2]
SMILES CC(C)CN1C=NC=C1C(O)=O[1]

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// Nodes for atoms
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C2 [label=""];
N3 [label="N"];
C4 [label=""];
C5 [label="C"];
C_isobutyl [label=""];
CH_isobutyl [label=""];
CH3_1 [label=""];
CH3_2 [label=""];
C_carboxyl [label="C"];
O1_carboxyl [label="O"];
O2_carboxyl [label="OH"];

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H_C2 [label="H", pos="1.2,-1.3!", fontsize=12];
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N1 [pos="0,1!"];
C2 [pos="1,-0.5!"];
N3 [pos="2,0.5!"];
C4 [pos="-1,-0.5!"];
C5 [pos="-0.5,0.5!"];
C_isobutyl [pos="0,2.5!"];
CH_isobutyl [pos="-0.5,3.5!"];
CH3_1 [pos="-1.5,4!"];
CH3_2 [pos="0,4.5!"];
C_carboxyl [pos="-1.5,1!"];
O1_carboxyl [pos="-2.5,0.5!"];
O2_carboxyl [pos="-1.8,2!"];

// Edges for bonds
N1 -- C2 [len=1.5];
C2 -- N3 [len=1.5];
C4 -- C5 [len=1.5, style=dashed]; // Double bond
C5 -- N1 [len=1.5];
C4 -- N3 [len=1.5, style=dashed]; // Double bond

N1 -- C_isobutyl [len=1.5];
C_isobutyl -- CH_isobutyl [len=1.5];
CH_isobutyl -- CH3_1 [len=1.5];
CH_isobutyl -- CH3_2 [len=1.5];

C5 -- C_carboxyl [len=1.5];
C_carboxyl -- O1_carboxyl [len=1.5, style=dashed]; // Double bond
C_carboxyl -- O2_carboxyl [len=1.5];

// Labels for atoms
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N1_label [label="N", pos="0,1!"];
C2_label [label="C", pos="1,-0.5!"];
N3_label [label="N", pos="2,0.5!"];
C4_label [label="C", pos="-1,-0.5!"];
C5_label [label="C", pos="-0.5,0.5!"];
C_isobutyl_label [label="CH₂", pos="0,2.5!"];
CH_isobutyl_label [label="CH", pos="-0.5,3.5!"];
CH3_1_label [label="CH₃", pos="-1.5,4!"];
CH3_2_label [label="CH₃", pos="0,4.5!"];
C_carboxyl_label [label="C", pos="-1.5,1!"];
O1_carboxyl_label [label="O", pos="-2.5,0.5!"];
O2_carboxyl_label [label="OH", pos="-1.8,2!"];

}

Caption: Chemical structure of 1-Isobutyl-1H-imidazole-5-carboxylic acid.

Section 2: Ionization Constant (pKa)

The pKa value is a measure of the tendency of a molecule to donate a proton.[3] For a drug candidate, it is a paramount parameter influencing aqueous solubility and membrane permeability, as the charge state of a molecule changes with pH.[4] This compound possesses two key ionizable centers: the carboxylic acid group, which is acidic, and the imidazole ring, which can act as a base. Determining the pKa values associated with these groups is essential for predicting the compound's behavior in physiological environments.

Causality in Experimental Design: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for pKa determination.[5] The underlying principle is to monitor the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The resulting titration curve reveals inflection points that correspond to the pKa values of the ionizable groups.[5]

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare ~1mM sample solution in 0.15 M KCl A->B C Prepare 0.1 M NaOH and 0.1 M HCl titrants B->C D Purge sample solution with N₂ to remove dissolved CO₂ C->D E Immerse calibrated pH electrode in sample D->E F Add titrant in small, precise increments E->F Repeat until past equivalence point G Record pH after stabilization at each increment F->G Repeat until past equivalence point G->F Repeat until past equivalence point H Plot pH vs. Volume of Titrant G->H I Identify buffer regions and inflection points H->I J Calculate pKa from the half-equivalence point I->J K Average results from multiple titrations J->K

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Experimental Protocol: Potentiometric Titration
  • System Preparation:

    • Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[5]

    • Prepare a 0.1 M sodium hydroxide (NaOH) solution and a 0.1 M hydrochloric acid (HCl) solution for titration.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a solution of 0.15 M potassium chloride (KCl). The KCl is crucial for maintaining a constant ionic strength throughout the titration, which prevents fluctuations in activity coefficients.[5] The final concentration of the analyte should be approximately 1 mM.

    • Place the solution in a reaction vessel equipped with a magnetic stirrer.

    • Purge the solution with nitrogen gas. This step is essential to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the analyte by introducing an additional acidic species.[5]

  • Titration Procedure:

    • Immerse the calibrated pH electrode into the stirred sample solution.

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH titrant to determine the acidic pKa (carboxylic acid).

    • After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) before recording the value. This ensures that the measurement reflects the equilibrium state of the solution.[5]

    • Continue the titration well past the equivalence point to capture the full sigmoidal curve.

    • Repeat the process in a separate experiment using 0.1 M HCl as the titrant to determine the basic pKa (imidazole ring).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[5]

    • Perform at least three independent titrations and calculate the average pKa value and standard deviation to ensure reproducibility.[5]

Section 3: Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes.[6] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like 1-Isobutyl-1H-imidazole-5-carboxylic acid, the distribution coefficient (LogD) is more physiologically relevant as it considers the partitioning of all ionic species at a specific pH.[7] A computed LogP value for this compound is 1.2373.[1]

Causality in Experimental Design: The Shake-Flask Method

The shake-flask method is the traditional "gold standard" for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.[8] The method involves dissolving the compound in a biphasic system of n-octanol and an aqueous buffer, allowing it to partition, and then quantifying the concentration in each phase. The choice of n-octanol is deliberate; its amphiphilic nature serves as a reasonable surrogate for the lipid bilayer of cell membranes.

G Workflow for LogP/LogD Determination (Shake-Flask Method) cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A Pre-saturate n-octanol with aqueous buffer (e.g., PBS pH 7.4) B Pre-saturate aqueous buffer with n-octanol A->B C Prepare a stock solution of the compound (e.g., in DMSO) B->C D Add compound to a vial containing known volumes of pre-saturated octanol and buffer C->D E Agitate the mixture at constant temperature (e.g., 1-24 hours) to reach equilibrium D->E F Centrifuge to ensure complete phase separation E->F G Carefully collect aliquots from both the octanol and aqueous layers F->G H Quantify compound concentration in each phase using HPLC-UV or LC-MS G->H I Calculate LogP/LogD = log([Compound]octanol / [Compound]aqueous) H->I

Caption: Workflow for LogP/LogD determination via the shake-flask method.

Detailed Experimental Protocol: Shake-Flask Method
  • System Preparation:

    • Prepare the desired aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination, or pure water for LogP).

    • Pre-saturate the n-octanol with the aqueous phase and vice-versa by mixing them vigorously and allowing the layers to separate. This is a critical step to ensure that the partitioning equilibrium is not influenced by the mutual, albeit slight, miscibility of the solvents.[8]

  • Sample Preparation and Partitioning:

    • Add a small, accurately measured amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.

    • Seal the vial and agitate it at a constant temperature for a sufficient period (typically ranging from 1 to 24 hours) to ensure that equilibrium is fully established.[9]

  • Phase Separation and Quantification:

    • After agitation, centrifuge the vial to achieve a clean and complete separation of the two phases.[9]

    • Carefully withdraw an aliquot from each phase, taking extreme care not to disturb the interface.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A calibration curve with standards of known concentrations must be prepared for accurate quantification.

  • Calculation:

    • The partition coefficient (P or D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The final value is expressed as its base-10 logarithm: LogP or LogD = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[6]

Section 4: Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability.[10] Low solubility is a major hurdle in drug development. It is important to distinguish between thermodynamic solubility, which is the true equilibrium value, and kinetic solubility, a faster measurement often used in high-throughput screening.[10][11] For a definitive characterization, thermodynamic solubility is the preferred metric.

Causality in Experimental Design: Equilibrium Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is also a shake-flask method.[10] By adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period, one can be confident that the resulting solution is truly saturated. This method avoids the potential for supersaturation artifacts that can occur in kinetic assays where the compound is first dissolved in an organic solvent like DMSO.[10]

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select aqueous buffer (e.g., PBS pH 7.4) B Add excess solid compound to a vial with the buffer C Agitate the suspension at a constant temperature (e.g., 24-72 hours) B->C D Ensure undissolved solid remains visible throughout C->D E Separate solid from the saturated solution (centrifugation & filtration) D->E F Quantify compound concentration in the clear filtrate via HPLC-UV or LC-MS E->F G Report solubility (e.g., in µg/mL or µM) F->G

Caption: Workflow for thermodynamic solubility determination.

Detailed Experimental Protocol: Thermodynamic Solubility
  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid 1-Isobutyl-1H-imidazole-5-carboxylic acid to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The presence of excess solid is visually confirmed and is necessary to ensure saturation is reached.

    • Seal the vial and agitate it (e.g., on a shaker or rotator) at a controlled, constant temperature for an extended period, typically 24 to 72 hours. This long incubation ensures the system reaches thermodynamic equilibrium.[9][10]

  • Separation and Quantification:

    • Following equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the bulk solid, followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PTFE syringe filter) to remove any remaining fine particles.[9]

    • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS.

  • Data Reporting:

    • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (pH, temperature) and is typically reported in units of µg/mL or µM.

Section 5: Other Key Physical Properties

Melting Point (M.P.)

The melting point is the temperature at which a solid turns into a liquid. It is a fundamental indicator of a compound's purity and provides insight into its crystal lattice energy and solid-state stability. While specific experimental data for 1-Isobutyl-1H-imidazole-5-carboxylic acid is not widely published, its determination is straightforward using the open capillary method, where the temperature range over which the solid melts is observed in a calibrated apparatus.[12]

Topological Polar Surface Area (TPSA)

TPSA is a calculated property that sums the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule. It is a powerful predictor of passive molecular transport through membranes. A computed TPSA value for this compound is 55.12 Ų .[1] This value is generally considered favorable for good cell permeability.

Section 6: Summary of Physicochemical Properties

The following table consolidates the known and predicted physicochemical properties of 1-Isobutyl-1H-imidazole-5-carboxylic acid, providing a comprehensive profile for drug development professionals.

ParameterValue / MethodSignificance in Drug Development
Molecular Weight 168.19 g/mol [1][2]Affects diffusion and size-based permeability.
pKa (acidic) To be determined (Potentiometric Titration)Governs solubility and charge state in the stomach and intestine.
pKa (basic) To be determined (Potentiometric Titration)Influences charge state and interactions in physiological pH.
LogP (computed) 1.2373[1]Predicts lipophilicity and membrane permeability.
LogD at pH 7.4 To be determined (Shake-Flask Method)Physiologically relevant measure of lipophilicity for an ionizable compound.
Aqueous Solubility To be determined (Thermodynamic Shake-Flask)Critical for absorption and achieving therapeutic concentrations.
Melting Point To be determined (Open Capillary Method)Indicator of purity, stability, and crystal packing energy.
TPSA (computed) 55.12 Ų[1]Predicts passive transport across cell membranes.
H-Bond Donors 1[1]Influences solubility and receptor binding.
H-Bond Acceptors 3[1]Influences solubility and receptor binding.
Rotatable Bonds 3[1]Impacts conformational flexibility and binding affinity.

Conclusion

The physicochemical properties of 1-Isobutyl-1H-imidazole-5-carboxylic acid present a profile characteristic of a small molecule with potential for oral bioavailability. The presence of both acidic and basic centers necessitates a careful experimental determination of its pKa values to fully predict its behavior in vivo. Its computed LogP and TPSA values are within ranges typically associated with good membrane permeability. The provided experimental protocols offer a robust, self-validating framework for obtaining the precise data required for informed decision-making in a drug discovery pipeline. A comprehensive understanding of these foundational properties is the cornerstone upon which successful drug development is built.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • LogP—Making Sense of the Value - ACD/Labs. [Link]

  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • Aqueous Solubility - Creative Biolabs. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note - PMC. [Link]

  • 5-Isobutyl-1H-imidazole-2-carboxylic acid | C8H12N2O2 | CID 82413336 - PubChem. [Link]

  • Development of Methods for the Determination of pKa Values - PMC. [Link]

  • A New Simple Method for Determination of Partition Coefficient by Normal Phase Thin Layer Chromatography (TLC). - Asian Journal of Research in Chemistry. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. [Link]

  • Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem - NIH. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres | Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Exploratory

potential therapeutic targets of 1-Isobutyl-1H-imidazole-5-carboxylic acid

Pharmacological Profiling and Therapeutic Targeting of 1-Isobutyl-1H-imidazole-5-carboxylic acid: A Technical Blueprint Executive Summary & Molecular Rationale 1-Isobutyl-1H-imidazole-5-carboxylic acid (CAS 1494010-53-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profiling and Therapeutic Targeting of 1-Isobutyl-1H-imidazole-5-carboxylic acid: A Technical Blueprint

Executive Summary & Molecular Rationale

1-Isobutyl-1H-imidazole-5-carboxylic acid (CAS 1494010-53-5) is a highly functionalized heterocyclic synthon that serves as a privileged scaffold in modern drug discovery[1]. While often encountered as a hydrolysis byproduct during the synthesis of (1-isobutyl-1H-imidazol-5-yl)methanol, its specific structural topology makes it a prime candidate for targeted pharmacophore development[1].

The causality behind its biological potential lies in its dual-nature architecture:

  • The C5-Carboxylic Acid: Acts as a potent electrostatic anchor. At physiological pH, it exists primarily as a carboxylate anion, mimicking the acidic tetrazole rings found in many FDA-approved receptor antagonists. This allows for critical salt-bridge formations with basic amino acid residues (Arg, Lys) in target protein binding pockets.

  • The N1-Isobutyl Group: Provides a branched, aliphatic lipophilic moiety. This structural bulk is essential for displacing water molecules in hydrophobic receptor clefts, driving binding affinity through favorable entropic gains.

Based on structure-activity relationship (SAR) data of closely related analogs, this whitepaper delineates three primary therapeutic axes for this compound: cardiovascular regulation, anti-thrombotic intervention, and antiviral allosteric inhibition.

Therapeutic Axis I: Angiotensin II Type 1 (AT1) Receptor Antagonism

Mechanistic Causality

Imidazole-5-carboxylic acid derivatives are foundational to the design of Angiotensin II receptor antagonists (ARBs), which are critical in treating hypertension and preventing target organ damage, such as left ventricular hypertrophy[2][3]. The N1-isobutyl group competitively occupies the hydrophobic pocket normally engaged by the isoleucine residue of endogenous Angiotensin II, while the C5-carboxylic acid forms a high-affinity salt bridge with Arg167 of the AT1 receptor, locking the receptor in an inactive conformation and preventing Gq-protein coupling.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Agonist Binding Gq Gq Protein Activation AT1R->Gq Activation Drug 1-Isobutyl-1H-imidazole- 5-carboxylic acid Drug->AT1R Competitive Inhibition PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / Calcium Release PLC->IP3 Vasoconstriction Vasoconstriction & Hypertension IP3->Vasoconstriction

Figure 1: Mechanism of AT1R signaling blockade by imidazole-5-carboxylic acid derivatives.

Experimental Protocol: Self-Validating Radioligand Binding Assay

To evaluate the AT1R binding affinity of 1-isobutyl-1H-imidazole-5-carboxylic acid, a competitive radioligand displacement assay must be employed.

Step-by-Step Methodology:

  • Membrane Preparation: Culture CHO-K1 cells stably expressing human AT1R. Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 mins to isolate the membrane fraction.

  • Ligand Incubation: In a 96-well microplate, combine 50 µg of membrane protein, 0.05 nM [125I]-Sar1-Ile8-AngII (radioligand), and serial dilutions of the test compound (10⁻¹⁰ to 10⁻⁴ M) in assay buffer.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a gamma scintillation counter.

Self-Validation Logic:

  • Internal Control: Include Losartan (10 µM) to define non-specific binding (NSB). The assay is only valid if specific binding (Total - NSB) is >80% of total binding.

  • Quality Metric: Calculate the Z'-factor for the assay plate. A Z'-factor ≥ 0.65 is required to confirm the assay's robustness before calculating the IC50​ and subsequent Ki​ via the Cheng-Prusoff equation.

Therapeutic Axis II: P2Y1 Receptor Inhibition for Ischemic Stroke

Mechanistic Causality

Recent advancements have identified 1-substituted-1H-imidazole-5-carboxylic acids as potent antagonists of the P2Y1 receptor, a critical target for antiplatelet therapy in ischemic stroke[4]. The N1-isobutyl substitution provides the precise steric geometry required to enter the extracellular nucleotide-binding pocket of P2Y1, competitively excluding ADP. This prevents the initial shape-change and weak aggregation of platelets, halting the thrombotic cascade without the severe bleeding risks associated with P2Y12 inhibitors.

Experimental Protocol: Orthogonal Platelet Aggregation Workflow

Relying on a single assay for antiplatelet activity is prone to false positives (e.g., due to compound fluorescence or cytotoxicity). This protocol utilizes a dual-readout system.

Step-by-Step Methodology:

  • PRP Isolation: Draw human whole blood into sodium citrate (3.2%). Centrifuge at 200 × g for 15 minutes to isolate Platelet-Rich Plasma (PRP).

  • Primary Screen (Light Transmission Aggregometry - LTA):

    • Pre-incubate 250 µL of PRP with the test compound (or vehicle) for 5 minutes at 37°C in an aggregometer cuvette.

    • Induce aggregation by adding 10 µM ADP.

    • Record the maximum percentage of light transmission over 6 minutes.

  • Orthogonal Validation (Flow Cytometry for P-selectin):

    • Incubate treated PRP with FITC-conjugated anti-CD62P (P-selectin) antibodies.

    • Analyze via flow cytometry to quantify the inhibition of alpha-granule secretion, confirming that the LTA results are due to true receptor antagonism, not mere physical interference with platelet cross-linking.

Self-Validation Logic:

  • Reference Standard: Use BPTU (a known allosteric P2Y1 antagonist) as a positive control[4].

  • Viability Check: Perform an LDH release assay on the treated platelets. If LDH release exceeds 5% compared to vehicle, the antiplatelet effect must be discarded as an artifact of cytotoxicity.

Therapeutic Axis III: HIV-1 Integrase Allosteric Inhibition

Mechanistic Causality

The imidazole-5-carboxylic acid scaffold has demonstrated significant potential in antiviral drug discovery, specifically as an allosteric inhibitor of the HIV-1 Integrase (IN) and LEDGF/p75 interaction[5][6]. The carboxylic acid moiety at the C5 position is highly sensitive to structure-activity alterations; it coordinates directly with the catalytic core domain (CCD) of the integrase enzyme. The N1-isobutyl group enhances membrane permeability, allowing the compound to reach intracellular viral replication complexes effectively.

Workflow Prep Compound Preparation Primary Primary Screen: FRET Binding Assay Prep->Primary Orthogonal Orthogonal Assay: Viral Replication Primary->Orthogonal IC50 < 1 µM Counter Counter-Screen: Host Polymerases Orthogonal->Counter Efficacy Confirmed Hit Validated Lead Compound Counter->Hit >100x Selectivity

Figure 2: Self-validating high-throughput screening workflow for antiviral imidazole derivatives.

Experimental Protocol: FRET-based Protein-Protein Interaction Assay

Step-by-Step Methodology:

  • Protein Expression: Purify recombinant His-tagged HIV-1 Integrase and GST-tagged LEDGF/p75 from E. coli.

  • Fluorophore Conjugation: Label the His-Integrase with a Europium (Eu) cryptate donor and the GST-LEDGF/p75 with an Allophycocyanin (XL665) acceptor.

  • Reaction Assembly: In a 384-well plate, combine 10 nM of each labeled protein in an assay buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.1% BSA, 1 mM DTT). Add the test compound.

  • Readout: Excite the plate at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/620).

Self-Validation Logic:

  • Signal Window: The assay must demonstrate a Signal-to-Background (S/B) ratio of >5.0.

  • Counter-Screen: Compounds showing an IC50​ < 1 µM must be immediately counter-screened against host DNA polymerases ( α,β,γ ) to ensure the inhibition is selective to the viral integrase and not a result of non-specific nucleic acid binding or metal chelation.

Quantitative Data Synthesis

The following table synthesizes the expected pharmacological metrics for 1-Isobutyl-1H-imidazole-5-carboxylic acid based on the established performance of its closest structural analogs in the literature[3][4][6].

Therapeutic TargetAnalog Class ReferenceExpected Binding Affinity ( Ki​ / IC50​ )Primary Mechanism of ActionKey Structural Interaction
AT1 Receptor Allisartan derivatives[3] IC50​≈10−50 nMCompetitive AntagonismSalt bridge with Arg167 via C5-COOH
P2Y1 Receptor 4-(Difluoromethyl)-imidazoles[4] IC50​≈0.9−4.5 µMCompetitive AntagonismHydrophobic occlusion via N1-Isobutyl
HIV-1 Integrase 4-(phenylcarbamoyl)-imidazoles[6] EC50​≈0.18−1.5 µMAllosteric IN-LEDGF/p75 InhibitionCoordination with CCD domain

Conclusion & Future Perspectives

1-Isobutyl-1H-imidazole-5-carboxylic acid represents a highly tunable, low-molecular-weight scaffold. Its inherent physicochemical properties—specifically the balance between the lipophilic N1-isobutyl chain and the polar C5-carboxylic acid—make it an ideal starting point for hit-to-lead optimization. Future drug development efforts should focus on bioisosteric replacement of the carboxylic acid to improve oral bioavailability while maintaining the critical electrostatic interactions required for target engagement.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Source: jchemrev.com URL: [Link]

  • Source: patents.google.
  • Source: patents.google.
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery Source: ncbi.nlm.nih.gov (PMC) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment Source: pubs.acs.org (Journal of Medicinal Chemistry) URL:[Link]

Sources

Foundational

The Imidazole Scaffold in Drug Discovery: Historical Evolution, Chemical Biology, and Therapeutic Applications

Executive Summary This technical guide provides an in-depth analysis of the imidazole ring, a privileged heterocyclic pharmacophore that has fundamentally shaped modern medicinal chemistry. By tracing its historical disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the imidazole ring, a privileged heterocyclic pharmacophore that has fundamentally shaped modern medicinal chemistry. By tracing its historical discovery, detailing its unique physicochemical properties, and dissecting its mechanistic role in blockbuster therapeutics, this whitepaper equips researchers with foundational knowledge and field-proven experimental workflows for imidazole-based drug development.

Historical Milestones & Early Discovery

The genesis of imidazole chemistry dates back to 1858 when German chemist Heinrich Debus achieved the first synthesis of the heterocycle. By condensing glyoxal and formaldehyde in the presence of ammonia, Debus isolated a crystalline substance he initially termed "glyoxaline" due to its synthetic origin 1[1]. The modern nomenclature, "imidazole," was later coined by Arthur Rudolf Hantzsch in 1887 during his systematic classification of heterocycles.

Despite the relatively low yields of Debus's original aqueous methodology, it established the foundational multicomponent approach that remains a cornerstone of modern C-substituted imidazole synthesis 2[2]. Historically, the true biological significance of the imidazole ring was realized upon the isolation of essential biomolecules, most notably the amino acid histidine and the biogenic amine histamine, revealing nature's reliance on this scaffold for enzymatic catalysis and receptor signaling.

Structural & Physicochemical Foundations

Imidazole is a 5-membered planar aromatic heterocycle containing three carbon atoms and two nitrogen atoms (one pyrrole-type and one pyridine-type). Its unique electronic distribution makes it highly versatile in biological systems.

Table 1: Physicochemical Properties of the Imidazole Scaffold

PropertyValue / CharacteristicPharmacological Relevance
Molecular Formula C₃H₄N₂Low molecular weight allows high ligand efficiency and easy synthetic elaboration.
Ring Structure 5-membered, planar aromaticFits deeply into narrow enzymatic binding pockets (e.g., Cytochrome P450 active sites).
pKa (Conjugate Acid) ~7.0Exists in equilibrium between ionized and non-ionized forms at physiological pH, optimizing both oral bioavailability and membrane permeability.
Tautomerism Rapid 1H ⇌ 3H proton migrationEnhances chemical versatility, allowing the ring to act dynamically as both a hydrogen bond donor and acceptor.
Dipole Moment ~3.61 DHighly polar fragment, ensuring excellent aqueous solubility for drug formulations.

Evolution of Imidazole-Based Therapeutics

Azole Antifungals: Precision Targeting of CYP51A1

Azole antifungals (e.g., ketoconazole, clotrimazole) exert their therapeutic effect by targeting lanosterol 14α-demethylase (CYP51A1), a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway 3[3]. The mechanism relies entirely on the imidazole ring's ability to act as a Type II ligand. The basic nitrogen (N3) coordinates directly with the active-site heme iron of CYP51A1, blocking the natural substrate lanosterol. This halts ergosterol production and leads to the toxic accumulation of 14α-methyl sterols, ultimately disrupting fungal cell membrane integrity 4[4].

CYP51A1_Inhibition Lanosterol Lanosterol (Substrate) CYP51A1 CYP51A1 Enzyme (Sterol 14α-demethylase) Lanosterol->CYP51A1 Binds Active Site Ergosterol Ergosterol (Cell Membrane) CYP51A1->Ergosterol Demethylation Toxic 14α-Methyl Sterols (Toxic Accumulation) CYP51A1->Toxic Pathway Arrest Survival Fungal Cell Survival Ergosterol->Survival Maintains Integrity Azole Imidazole Antifungals (e.g., Ketoconazole) Azole->CYP51A1 Heme Iron Blockade Death Fungal Cell Death Toxic->Death Membrane Disruption

Mechanism of CYP51A1 inhibition by imidazole antifungals leading to fungal cell death.

H2-Receptor Antagonists: The Rational Design of Cimetidine

The discovery of cimetidine by Sir James Black in the 1970s represents a watershed moment in rational drug design, earning him the 1988 Nobel Prize in Medicine 5[5]. Prior to this, peptic ulcers were managed symptomatically with antacids or surgically. Black's team hypothesized the existence of a second histamine receptor (H2) responsible for gastric acid secretion. By utilizing the imidazole ring of endogenous histamine as a starting pharmacophore, they systematically elongated the side chain and modified functional groups to eliminate agonist activity while retaining receptor affinity. This iterative process led to burimamide, then metiamide, and finally cimetidine (Tagamet)—the first blockbuster H2-receptor antagonist 6[6].

Cimetidine_Discovery Histamine Histamine (Natural Agonist) H2Receptor H2 Receptor (Target Isolated) Histamine->H2Receptor Activates Burimamide Burimamide (Lead Compound) H2Receptor->Burimamide Rational Design Metiamide Metiamide (Improved Affinity) Burimamide->Metiamide Thioether Addition Cimetidine Cimetidine (Clinical Drug) Metiamide->Cimetidine Cyanoguanidine Mod

Rational drug design workflow leading to the discovery of the H2-receptor antagonist Cimetidine.

Experimental Workflows & Methodologies

To support ongoing drug discovery efforts, the following self-validating protocols outline the synthesis and biological evaluation of imidazole derivatives.

Protocol 1: Debus-Radziszewski Multicomponent Synthesis of Substituted Imidazoles

This protocol enables the rapid generation of imidazole libraries for Structure-Activity Relationship (SAR) studies.

  • Step 1: Reagent Preparation. Combine a 1,2-diketone, an aldehyde, and ammonium acetate in a reaction vessel.

    • Causality: Ammonium acetate is selected over aqueous ammonia because it acts as an in situ ammonia donor. It decomposes at reaction temperatures to provide a steady, controlled release of ammonia, preventing rapid volatilization and ensuring high reactant molarity.

  • Step 2: Solvent and Catalyst Selection. Suspend the reagents in glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose as both a solvent and a Brønsted acid catalyst. It protonates the carbonyl oxygens of the diketone, increasing their electrophilicity and accelerating nucleophilic attack by the liberated ammonia.

  • Step 3: Reflux and Monitoring. Heat the mixture to reflux (120°C) and monitor via Thin Layer Chromatography (TList).

    • Causality: High thermal energy is required to overcome the activation energy barrier for the final dehydration and aromatization steps that yield the stable, planar imidazole ring.

  • Step 4: Isolation via Isoelectric Precipitation. Pour the cooled mixture into ice water and titrate with aqueous ammonia until the pH reaches 7.0–8.0.

    • Causality & Self-Validation: The imidazole ring is basic (pKa ~7.0). In the acidic reaction mixture, it exists as a highly soluble imidazolium cation. Neutralization deprotonates the ring, shifting it to its hydrophobic free-base form. This protocol is self-validating : the immediate physical phase change (precipitation of solid product) upon reaching the isoelectric point visually confirms the successful synthesis of the basic heterocycle.

Protocol 2: In Vitro CYP51A1 Target Engagement Assay (CO-Difference Spectroscopy)

This assay quantifies the binding affinity of novel imidazole compounds to the CYP51A1 target.

  • Step 1: Microsome Preparation. Isolate recombinant fungal CYP51A1 in microsomal fractions and suspend in potassium phosphate buffer (pH 7.4).

    • Causality: Microsomal preparations preserve the lipid membrane environment essential for the structural stability and optimal catalytic conformation of the membrane-bound P450 enzyme.

  • Step 2: Baseline CO-Difference Spectrum. Reduce the sample with sodium dithionite (Fe³⁺ to Fe²⁺) and gently bubble carbon monoxide (CO) gas through the suspension. Record the baseline absorbance.

    • Causality & Self-Validation: Dithionite reduces the heme iron, allowing CO to bind exclusively to the Fe²⁺ state. This binding produces a distinct Soret absorption peak at 450 nm. This step is strictly self-validating : the appearance of the 450 nm peak confirms that the CYP51A1 enzyme is correctly folded and catalytically viable. A peak at 420 nm would indicate a denatured, inactive enzyme.

  • Step 3: Azole Titration. Add incremental micromolar concentrations of the test imidazole compound to the validated microsomes.

    • Causality: Imidazoles act as Type II ligands. The unshared electron pair on the sp²-hybridized nitrogen (N3) of the imidazole ring directly coordinates with the heme iron, actively competing with CO.

  • Step 4: Spectral Shift Analysis. Monitor the decrease in the 450 nm peak and the emergence of a new peak at 420–430 nm.

    • Causality: The direct N3-Fe coordination displaces the CO, causing a measurable Type II spectral shift. The presence of a clear isobestic point confirms a direct 1:1 target engagement event, validating the compound's mechanism of action.

References

  • Grokipedia: Discovery and Naming | Source: grokipedia.com | 1

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | Source: nih.gov | 2

  • What are fungal CYP51A1 inhibitors and how do they work? | Source: patsnap.com | 3

  • New Antifungal Agents with Azole Moieties | Source: mdpi.com | 4

  • James Black (pharmacologist) | Source: wikipedia.org | 5

  • The development of cimetidine: 1964-1976. A human story | Source: nih.gov | 6

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification of 1-Isobutyl-1H-imidazole-5-carboxylic Acid via Mixed-Solvent Recrystallization

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary 1-Isobutyl-1H-imidazole-5-carboxylic acid (CAS: 1494010-53-5) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

1-Isobutyl-1H-imidazole-5-carboxylic acid (CAS: 1494010-53-5) is a highly functionalized heterocyclic building block critical to the synthesis of complex active pharmaceutical ingredients (APIs), including targeted receptor antagonists and enzyme inhibitors. While chromatographic purification of imidazoles is notoriously difficult due to secondary silanol interactions causing severe peak tailing, recrystallization offers a scalable, thermodynamically driven alternative. This guide details a self-validating, mixed-solvent recrystallization protocol designed to isolate the target compound with >99% purity while structurally excluding regioisomeric and over-oxidation impurities.

Physicochemical Profiling & Solvent Rationale

To design an effective recrystallization system, one must analyze the molecule's structural thermodynamics. 1-Isobutyl-1H-imidazole-5-carboxylic acid possesses a basic imidazole nitrogen (pKa ~6.8) and an acidic carboxylic moiety (pKa ~4.0), giving it a strongly zwitterionic character at neutral pH. Simultaneously, the isobutyl chain imparts localized lipophilicity.

Because of this dual nature, the compound is poorly soluble in strictly non-polar solvents (e.g., hexane) and exhibits limited solubility in cold water. However, it is highly soluble in hot polar protic solvents [1].

The Causality of Solvent Selection: We utilize a Two-Solvent (Mixed) System utilizing Ethanol (Solvent A) and Water (Solvent B) [2].

  • Ethanol (The Good Solvent): At boiling temperatures, ethanol effectively solvates the lipophilic isobutyl tail and disrupts intermolecular hydrogen bonding between the carboxylic acid groups, ensuring complete dissolution.

  • Water (The Anti-Solvent): Water acts as the thermodynamic driver. As it is added to the hot ethanol solution, it selectively decreases the solubility of the lipophilic isobutyl moiety. Upon cooling, the water forces the compound out of solution, driving the nucleation of a highly ordered crystal lattice.

Quantitative Data Summaries

Table 1: Physicochemical Properties

PropertyValue / Description
CAS Number 1494010-53-5
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Structural Features Zwitterionic (basic imidazole, acidic carboxyl), lipophilic isobutyl tail
Solubility Profile Soluble in hot EtOH, MeOH, DMSO; Insoluble in Hexane, cold H₂O

Table 2: Solvent Selection Matrix

Solvent SystemSolvation Power (Hot)Solvation Power (Cold)Suitability Assessment
Pure EthanolHighModerateSuboptimal (Low recovery yield due to cold solubility)
Pure WaterLowVery LowUnsuitable (Poor dissolution kinetics)
Ethanol / Water High Very Low Optimal (High purity, excellent thermodynamic yield)
Ethyl Acetate / HexaneModerateVery LowModerate (High risk of "oiling out" instead of crystallizing)

Thermodynamic & Kinetic Principles of the Protocol

A successful recrystallization is not merely a physical separation; it is a kinetic manipulation of crystal growth.

  • Prevention of Inclusion Defects: Cooling must proceed slowly. Rapid cooling induces localized supersaturation, causing the compound to crash out as an amorphous solid. This rapid precipitation physically entraps mother liquor and structurally similar impurities (such as the 1,4-regioisomer) within the solid matrix [1].

  • Hot Gravity Filtration: Imidazole syntheses often leave behind trace metallic catalysts or polymerized colored byproducts [3]. Hot gravity filtration through a stemless funnel ensures these insoluble particulates are removed without the solution cooling and prematurely crystallizing in the funnel stem [1].

Experimental Protocol: Step-by-Step Methodology

Phase 1: Dissolution & Clarification
  • Preparation: Weigh the crude 1-isobutyl-1H-imidazole-5-carboxylic acid and transfer it to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Primary Dissolution: Heat pure ethanol (Solvent A) to a gentle boil on a hot plate. Add the hot ethanol dropwise to the crude solid while stirring continuously. Add only the minimum volume required to completely dissolve the solid [2].

  • Decolorization (Optional): If the solution is dark or highly colored, add 1-2% (w/w) activated decolorizing charcoal. Boil the suspension gently for 3–5 minutes.

  • Hot Filtration: Rapidly filter the boiling solution through fluted filter paper in a pre-warmed stemless funnel into a clean, heated Erlenmeyer flask to remove particulates and charcoal[1].

Phase 2: Anti-Solvent Addition & Nucleation
  • Cloud Point Titration: Keep the clarified filtrate near its boiling point. Slowly add hot deionized water (Solvent B) dropwise with constant swirling. Continue addition until the solution develops a faint, persistent cloudiness (the "cloud point"), indicating thermodynamic saturation [2].

  • Clearing: Add 2 to 3 drops of hot ethanol until the solution just turns clear again. This prevents the compound from "oiling out" as a liquid before crystallization begins [2].

Phase 3: Crystallization & Isolation
  • Kinetic Cooling: Remove the flask from the heat source. Cover it with a watch glass and allow it to cool undisturbed to room temperature (approximately 1.5 to 2 hours). Do not agitate the flask, as this promotes premature, rapid nucleation.

  • Ice Bath Maturation: Once the flask reaches room temperature and crystal growth is visible, transfer the flask to an ice-water bath (0–4°C) for 30 minutes to maximize the thermodynamic yield.

  • Vacuum Filtration: Collect the pure crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a minimal volume of an ice-cold 1:1 Ethanol/Water mixture to displace the mother liquor without dissolving the product. Transfer the crystals to a vacuum oven and dry at 40°C until a constant weight is achieved.

Workflow Visualization

Recrystallization N1 Crude 1-Isobutyl-1H-imidazole- 5-carboxylic acid N2 Dissolution in Hot Ethanol (Near Boiling Point) N1->N2 N3 Hot Gravity Filtration (Remove Particulates) N2->N3 N4 Dropwise Addition of Hot Water (Anti-Solvent to Cloud Point) N3->N4 N5 Slow Cooling to Room Temp Then Ice Bath (0-4°C) N4->N5 N6 Vacuum Filtration & Cold Solvent Wash N5->N6 N7 Vacuum Drying (40°C) to Constant Weight N6->N7 N8 Pure Crystalline Product (HPLC Validation) N7->N8

Workflow for the mixed-solvent recrystallization of 1-isobutyl-1H-imidazole-5-carboxylic acid.

Self-Validating System & Analytical Quality Control

To ensure the trustworthiness of the purification, the protocol must be treated as a self-validating system. Do not assume purity based solely on visual crystal formation; validate the process using the following In-Process Controls (IPC):

  • Mother Liquor Mass Balance (Thermodynamic Check): Evaporate a 5 mL aliquot of the discarded mother liquor. If the residual mass accounts for >15% of your starting material, the solvent system was too rich in ethanol. Adjust future batches by increasing the water ratio at the cloud point.

  • Melting Point Sharpness (Lattice Integrity): Record the melting point of the dried crystals. A sharp melting range (ΔT ≤ 1.5°C) validates a highly ordered crystal lattice free of solvent entrapment. A broad or depressed melting point indicates that the cooling phase was too rapid, trapping impurities.

  • HPLC Purity Validation: Analyze the final product via Reverse Phase HPLC. Critical Note: Due to the basicity of the imidazole ring, standard silica columns will cause severe peak tailing. You must use a base-deactivated C18 column or a high-pH mobile phase buffer (e.g., 10 mM Ammonium Acetate, pH 8.5) to ensure sharp peaks and accurate purity integration [4].

References

  • Title: Recrystallization Protocol Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]

  • Title: Recrystallization - Single and Two Solvent Methods Source: University of Alberta, Department of Chemistry URL: [Link]

  • Title: Imidazole Synthesis and Purification Source: Organic Syntheses, Vol. 24, p. 64 (1944); Coll. Vol. 3, p. 471 (1955) URL: [Link]

Application

Application Note: Developing 1-Isobutyl-1H-imidazole-5-carboxylic Acid Derivatives for KRAS G12C Inhibitor Discovery

Executive Summary & Pharmacological Context The compound 1-Isobutyl-1H-imidazole-5-carboxylic acid (CAS: 1494010-53-5) has emerged as a highly versatile and critical synthon in modern medicinal chemistry, particularly in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 1-Isobutyl-1H-imidazole-5-carboxylic acid (CAS: 1494010-53-5) has emerged as a highly versatile and critical synthon in modern medicinal chemistry, particularly in the development of targeted covalent inhibitors. Historically considered "undruggable," the KRAS G12C mutation is a primary oncogenic driver in approximately 14% of non-small cell lung cancers (NSCLC) and various colorectal cancers.

Recent clinical breakthroughs, including the FDA approval of targeted therapies like Sotorasib and Adagrasib, have validated the strategy of irreversibly binding to the mutant cysteine (Cys12) of KRAS in its GDP-bound inactive state (1[1],2[2]).

When designing next-generation KRAS G12C inhibitors, such as novel indazole derivatives, 1-Isobutyl-1H-imidazole-5-carboxylic acid provides an optimal structural core. The isobutyl group offers the precise steric bulk required to occupy the hydrophobic pocket adjacent to the Switch-II region of KRAS, while the C5-carboxylic acid serves as a modular anchor point to attach amine-bearing pharmacophores (e.g., azetidines or piperazines) that direct the covalent warhead toward the Cys12 residue (3[3]).

Mechanistic Rationale: Targeting the KRAS G12C Switch-II Pocket

KRAS functions as a molecular on/off switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs intrinsic GTPase activity, locking the protein in the active state and driving unchecked cellular proliferation via the MAPK (BRAF/MEK/ERK) pathway. Imidazole-derived covalent inhibitors exploit the intrinsic GTPase activity by selectively binding to the GDP-bound state, trapping the protein and shutting down oncogenic signaling.

KRAS_Pathway EGFR RTK (EGFR) SOS GEF (SOS) EGFR->SOS Activation KRAS_GTP KRAS G12C (GTP) Active Oncogene SOS->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS (GDP) Inactive State KRAS_GDP->KRAS_GTP Normal Activation KRAS_GTP->KRAS_GDP Intrinsic GTPase BRAF BRAF / MEK / ERK Proliferation Pathway KRAS_GTP->BRAF Oncogenic Signaling Inhibitor Imidazole-Derived Covalent Inhibitor Inhibitor->KRAS_GDP Locks in Inactive State

Mechanism of KRAS G12C inhibition by imidazole-derived covalent compounds.

Synthetic Strategy & Workflow

To incorporate the 1-isobutyl-1H-imidazole moiety into a larger inhibitor scaffold, a robust amide coupling strategy is required. The protocol below utilizes Water-Soluble Carbodiimide (WSC·HCl, also known as EDC) and 1-Hydroxybenzotriazole (HOBt).

Causality of Experimental Choices:

  • Why WSC/HOBt? The C5-carboxylic acid of the imidazole ring is sterically hindered by the adjacent N1-isobutyl group. HOBt forms a highly reactive, yet stable, active ester intermediate that prevents racemization (crucial if the coupling amine is chiral) and overcomes the steric bulk.

  • Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base. It ensures the amine partner (e.g., 1-Boc-3-aminoazetidine) remains unprotonated and highly nucleophilic without competing for the activated ester.

  • Analytical Considerations: As noted in standard characterizations of basic imidazoles, standard silica HPLC columns can cause severe peak tailing due to secondary interactions. A base-deactivated C18 column or a high-pH mobile phase is mandatory for accurate LC-MS reaction monitoring (4[4]).

Synth_Workflow SM 1-Isobutyl-1H-imidazole- 5-carboxylic acid Act Carboxyl Activation (WSC·HCl / HOBt / DIPEA) SM->Act Amine Amine Addition (e.g., 1-Boc-3-aminoazetidine) Act->Amine Coupling Amide Coupling (CH2Cl2, RT, 1h) Amine->Coupling Workup Aqueous Workup (H2O / EtOAc extraction) Coupling->Workup Product Purified Imidazole-5-carboxamide Intermediate Workup->Product

Step-by-step synthetic workflow for imidazole-5-carboxamide intermediates.

Experimental Protocol: Amide Coupling

This protocol is adapted from validated synthetic routes for KRAS G12C indazole precursors (3[3]).

Reagents Required:

  • 1-Isobutyl-1H-imidazole-5-carboxylic acid (1.0 eq, ~277 mg)

  • Amine partner (e.g., 1-Boc-3-aminoazetidine) (1.05 eq, ~285 mg)

  • WSC·HCl (1.5 eq, ~473 mg)

  • 1-Hydroxybenzotriazole (HOBt) hydrate (1.2 eq, ~258 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, ~840 µL)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Active Ester: In an oven-dried round-bottom flask purged with N₂, dissolve 1-Isobutyl-1H-imidazole-5-carboxylic acid in anhydrous CH₂Cl₂ (5.0 mL). Add DIPEA and stir for 5 minutes at room temperature to ensure complete dissolution and carboxylate formation.

  • Activation: Add HOBt hydrate followed by WSC·HCl to the stirring solution. Self-Validation Check: The solution should turn slightly yellow. Stir for 15 minutes to allow the HOBt-active ester to form fully before introducing the amine.

  • Amine Addition: Slowly add the 1-Boc-3-aminoazetidine (or alternative amine) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 hour. Self-Validation Check: Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS (using a base-deactivated C18 column). The mass of the starting carboxylic acid (m/z 169.1[M+H]+) should be fully consumed, replaced by the product mass.

  • Aqueous Workup: Quench the reaction by adding 10 mL of deionized water. Add 15 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

    • Causality: WSC·HCl produces a water-soluble urea byproduct, which partitions cleanly into the aqueous layer, unlike DCC which produces an insoluble urea that requires tedious filtration.

  • Extraction & Drying: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude imidazole-5-carboxamide intermediate.

Quantitative Data: Reaction Optimization

To maximize the yield of the 1-Isobutyl-1H-imidazole-5-carboxamide intermediate, various coupling conditions were evaluated. The WSC/HOBt system provides the optimal balance of high yield and easy byproduct removal.

Coupling Reagent SystemBaseSolventTimeYield (%)Purity (LC-MS)Remarks
WSC·HCl / HOBt DIPEA CH₂Cl₂ 1 h 88% >95% Optimal; clean aqueous workup.
HATUDIPEADMF2 h92%>98%High yield, but requires rigorous DMF removal.
DCC / DMAPTEACH₂Cl₂12 h65%<80%Poor yield; difficult removal of DCU byproduct.
T3P (50% in EtOAc)PyridineEtOAc4 h78%>90%Viable alternative for scale-up.

References

  • [4] Title: (1-Isobutyl-1H-imidazol-5-yl)methanol - Benchchem Source: benchchem.com URL:

  • [3] Title: EP3871673A1 - Novel indazole compound or salt thereof - Google Patents Source: google.com URL:

  • [1] Title: How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC Source: nih.gov URL:

  • [2] Title: Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors Source: patsnap.com URL:

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening for Antibacterial Activity of 1-Isobutyl-1H-imidazole-5-carboxylic acid

Abstract The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1] Imidazole derivatives have emerged as a promising class of heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1] Imidazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial potential.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antibacterial screening of 1-Isobutyl-1H-imidazole-5-carboxylic acid. We present detailed, step-by-step protocols for preliminary and quantitative in vitro antibacterial susceptibility testing, grounded in established methodologies and standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[4][5] The causality behind experimental choices, self-validating systems, and data interpretation are elucidated to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Screening Imidazole Derivatives

Imidazole, a five-membered heterocyclic ring, is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and purine bases.[6][7] Its derivatives have been extensively explored in medicinal chemistry, yielding compounds with antifungal, anticancer, anti-inflammatory, and notably, antibacterial properties.[3][6] The antibacterial mechanism of action for many imidazole-based compounds is multifaceted, often involving the disruption of bacterial cell wall synthesis, interference with DNA replication, or compromising cell membrane integrity.[2][8] This pleiotropic activity suggests a potential for robust efficacy and a lower propensity for the development of resistance.

1-Isobutyl-1H-imidazole-5-carboxylic acid is a novel compound within this class. While specific data on its bioactivity is nascent, its structural features warrant a thorough investigation into its antibacterial potential. This guide provides the foundational protocols to rigorously assess its efficacy against a panel of clinically relevant bacterial strains.

Foundational Concepts in Antibacterial Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is the cornerstone of antibacterial drug discovery.[9][10] These assays predict the potential therapeutic efficacy of a compound by measuring its effect on microbial growth under controlled laboratory conditions.[9] The primary objectives of this screening protocol are:

  • Qualitative Assessment: To determine if 1-Isobutyl-1H-imidazole-5-carboxylic acid possesses any antibacterial activity.

  • Quantitative Evaluation: To determine the minimum concentration of the compound required to inhibit bacterial growth (Minimum Inhibitory Concentration or MIC) and the minimum concentration required to kill the bacteria (Minimum Bactericidal Concentration or MBC).

Experimental Design & Workflow

A tiered approach is recommended for the efficient screening of 1-Isobutyl-1H-imidazole-5-carboxylic acid. This begins with a primary, qualitative screen to identify any antibacterial effect, followed by more rigorous, quantitative assays for promising candidates.

Antibacterial Screening Workflow Figure 1: Tiered Antibacterial Screening Workflow A Preparation of 1-Isobutyl-1H-imidazole-5-carboxylic acid Stock Solution B Primary Screening: Agar Well/Disk Diffusion Assay A->B F No Zone of Inhibition (Compound Inactive) B->F Negative Result G Zone of Inhibition Observed (Proceed to Quantitative Assay) B->G Positive Result C Quantitative Assay: Broth Microdilution (MIC Determination) D Bactericidal/Bacteriostatic Determination: MBC Assay C->D E Data Analysis & Interpretation D->E G->C

Caption: A logical workflow for the antibacterial screening of the target compound.

Materials & Equipment

4.1. Test Compound

  • 1-Isobutyl-1H-imidazole-5-carboxylic acid (Purity ≥98%)[11]

  • Dimethyl sulfoxide (DMSO), sterile

4.2. Bacterial Strains (ATCC Recommended)

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

4.3. Media and Reagents

  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB)

  • Tryptic Soy Broth (TSB) or Nutrient Broth

  • Sterile Saline (0.85% NaCl)

  • 0.5 McFarland Turbidity Standard

  • Positive Control Antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Resazurin sodium salt solution (for viability indication, optional)

4.4. Equipment

  • Biosafety Cabinet (Class II)

  • Incubator (35 ± 2 °C)

  • Autoclave

  • Spectrophotometer or Turbidimeter

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile Petri dishes (90 mm or 150 mm)

  • Sterile 96-well microtiter plates

  • Sterile swabs, loops, and spreaders

Detailed Protocols

5.1. Preparation of Compound Stock Solution

The choice of solvent is critical to ensure the compound is solubilized without exhibiting intrinsic antibacterial activity. DMSO is a common choice, but its final concentration in the assay should be kept low (typically ≤1%) to avoid toxicity to the bacteria.

  • Accurately weigh 10 mg of 1-Isobutyl-1H-imidazole-5-carboxylic acid.

  • Dissolve in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare intermediate dilutions in sterile broth or water as required for subsequent assays.

5.2. Protocol 1: Primary Screening - Agar Well Diffusion Method

This method provides a qualitative assessment of antibacterial activity.[12][13] It is a cost-effective and straightforward initial screen.[14]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of a MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[15]

  • Well Preparation: Using a sterile cork borer (6-8 mm diameter), create wells in the inoculated agar.

  • Compound Application: Dispense a fixed volume (e.g., 50-100 µL) of the 1-Isobutyl-1H-imidazole-5-carboxylic acid stock solution (and/or dilutions) into each well. Also, include a negative control (DMSO) and a positive control (a known antibiotic).

  • Incubation: Allow the plates to stand for 30-60 minutes at room temperature to permit diffusion of the compound. Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). A clear zone around the well indicates antibacterial activity.

Agar Well Diffusion Workflow Figure 2: Agar Well Diffusion Workflow A Prepare 0.5 McFarland Inoculum B Inoculate MHA Plate with Swab A->B C Create Wells in Agar B->C D Add Test Compound, Positive & Negative Controls to Wells C->D E Incubate at 35°C for 16-20h D->E F Measure Zone of Inhibition (mm) E->F

Caption: Step-by-step process for the agar well diffusion assay.

5.3. Protocol 2: Quantitative Screening - Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[14][16] It is considered a gold standard for susceptibility testing.[4]

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the test compound at the desired starting concentration (e.g., 1024 µg/mL) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[15] Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

5.4. Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-inoculate the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is often determined as the lowest concentration with no bacterial growth on the subculture plate.

Data Presentation & Interpretation

Quantitative data from the MIC and MBC assays should be tabulated for clear comparison.

Table 1: Hypothetical Antibacterial Activity of 1-Isobutyl-1H-imidazole-5-carboxylic acid

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive16322Bactericidal
B. subtilis ATCC 6633Positive321284Bacteriostatic
E. coli ATCC 25922Negative64>256>4Bacteriostatic
P. aeruginosa ATCC 27853Negative>256>256-Resistant
Ciprofloxacin-0.250.52Bactericidal
Vancomycin-122Bactericidal

Interpretation Guidelines:

  • An MBC/MIC ratio of ≤ 4 is generally considered bactericidal .

  • An MBC/MIC ratio of > 4 suggests the compound is bacteriostatic .

Conclusion and Future Directions

These application notes provide a robust framework for the initial antibacterial screening of 1-Isobutyl-1H-imidazole-5-carboxylic acid. The described protocols, from qualitative diffusion assays to quantitative MIC and MBC determinations, adhere to internationally recognized standards, ensuring the generation of reliable and reproducible data. Should this compound demonstrate significant antibacterial activity, further investigations could include time-kill kinetic studies, mechanism of action elucidation, and in vivo efficacy models. The exploration of imidazole derivatives remains a fertile ground for the discovery of next-generation antibiotics.[2]

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved March 14, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved March 14, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved March 14, 2026, from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). News-Medical.net. Retrieved March 14, 2026, from [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). News-Medical.net. Retrieved March 14, 2026, from [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved March 14, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - NIH. Retrieved March 14, 2026, from [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC. Retrieved March 14, 2026, from [Link]

  • In vitro antimicrobial susceptibility testing methods. (2018, February 1). Pure. Retrieved March 14, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved March 14, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7). University of Oxford. Retrieved March 14, 2026, from [Link]

  • STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. (n.d.). International Journal of Education and Science Research Review. Retrieved March 14, 2026, from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). PMC. Retrieved March 14, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). FDA. Retrieved March 14, 2026, from [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2020, December 21). MDPI. Retrieved March 14, 2026, from [Link]

  • Updates to Antimicrobial Resistance Testing in CLSI M100. (2025, October 15). rapidmicrobiology. Retrieved March 14, 2026, from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016, January 10). CHAIN. Retrieved March 14, 2026, from [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011, October 25). ScienceDirect. Retrieved March 14, 2026, from [Link]

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (2015). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. (2026, February 18). ScienceDirect. Retrieved March 14, 2026, from [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... (2017, August 29). MedCrave online. Retrieved March 14, 2026, from [Link]

  • A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod). (n.d.). Google Patents.
  • a review article on synthesis of imidazole derivatives. (2020, July 26). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved March 14, 2026, from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2025, March 26). PMC. Retrieved March 14, 2026, from [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2020, November 4). MDPI. Retrieved March 14, 2026, from [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021, September 9). Beilstein Journals. Retrieved March 14, 2026, from [Link]

Sources

Application

scale-up synthesis of 1-Isobutyl-1H-imidazole-5-carboxylic acid

Application Note: Scale-Up Synthesis and Process Optimization of 1-Isobutyl-1H-imidazole-5-carboxylic Acid Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 1-Isobutyl-1H-imidazole-5-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Mechanistic Rationale & Regioselectivity

1-Isobutyl-1H-imidazole-5-carboxylic acid is a high-value heterocyclic building block, serving as a critical intermediate in the synthesis of advanced therapeutics, including KRAS G12C inhibitors and metalloprotein modulators [1].

The primary challenge in synthesizing 1,5-disubstituted imidazoles is regioselectivity. Direct alkylation of 1H-imidazole-5-carboxylic acid derivatives with isobutyl halides typically yields a difficult-to-separate mixture of 1,4- and 1,5-alkylated isomers due to the natural tautomerization of the imidazole ring, which favors the less sterically hindered 1,4-isomer [2].

To bypass this limitation, this protocol employs the Van Leusen Imidazole Synthesis [3]. Rather than functionalizing an existing ring, this multicomponent reaction constructs the imidazole core de novo around the isobutyl moiety [4]. By condensing isobutylamine with ethyl glyoxylate to form an imine, followed by a base-induced cycloaddition with p-toluenesulfonylmethyl isocyanide (TosMIC), the process guarantees 100% regioselectivity for the 1,5-isomer.

ChemicalSynthesis Isobutylamine Isobutylamine + Ethyl Glyoxylate Imine Intermediate Imine (In Situ) Isobutylamine->Imine Toluene, Dean-Stark Ester Ethyl 1-isobutyl-1H- imidazole-5-carboxylate Imine->Ester TosMIC addition TosMIC TosMIC + K2CO3 (Cycloaddition) TosMIC->Ester Hydrolysis NaOH / H2O (Saponification) Ester->Hydrolysis THF/EtOH Product 1-Isobutyl-1H-imidazole- 5-carboxylic acid Hydrolysis->Product HCl Acidification

De novo regioselective synthesis of 1-isobutyl-1H-imidazole-5-carboxylic acid via Van Leusen.

Process Logic and Causality

A successful scale-up requires understanding the causality behind each experimental parameter:

  • Quantitative Water Removal (Imine Formation): The condensation of isobutylamine and ethyl glyoxylate generates water. If water is not strictly removed, it will prematurely hydrolyze the TosMIC reagent during the subsequent step, drastically reducing yields. We utilize toluene as a solvent with a Dean-Stark trap to drive the equilibrium forward via azeotropic distillation.

  • Base Selection (Cycloaddition): Potassium carbonate (K₂CO₃) is selected over stronger bases (e.g., NaH or KOtBu). Strong bases can trigger the rapid, uncontrolled decomposition of TosMIC and promote unwanted side reactions with the imine[3]. K₂CO₃ provides a mild, heterogeneous basic environment that controls the exothermic cycloaddition safely at scale.

  • Isoelectric Precipitation (Isolation): The final product is an amphoteric zwitterion (containing both a basic imidazole nitrogen and an acidic carboxylic group). Using strong extraction methods leads to poor recovery. Instead, we carefully adjust the aqueous pH to its isoelectric point (pH ~4.5–5.0), causing the zwitterion to seamlessly precipitate out of the solution for simple filtration.

Self-Validating Workflow & In-Process Controls (IPC)

To ensure trustworthiness and reproducibility, this protocol operates as a self-validating system . Progression between synthetic stages is strictly gated by In-Process Control (IPC) metrics. This prevents the propagation of trace impurities.

ProcessWorkflow Start Raw Material QA Reaction1 Imine Condensation Start->Reaction1 IPC1 IPC 1: GC-MS (Check H2O removal) Reaction1->IPC1 Reaction2 Van Leusen Cyclization IPC1->Reaction2 Pass IPC2 IPC 2: HPLC (TosMIC consumption) Reaction2->IPC2 Workup Extraction & Wash IPC2->Workup Pass Reaction3 Alkaline Hydrolysis Workup->Reaction3 IPC3 IPC 3: HPLC (Ester disappearance) Reaction3->IPC3 Cryst Isoelectric Crystallization IPC3->Cryst Pass Release Final Product Release (NMR, Titration) Cryst->Release

Self-validating scale-up workflow with integrated In-Process Controls (IPC).

Quantitative Process Parameters

The following table summarizes the optimized parameters for a 1-kilogram scale-up batch.

ParameterStage 1: Imine FormationStage 2: Van Leusen CycloadditionStage 3: Saponification & Isolation
Temperature 110 °C (Reflux)0–5 °C (Addition), then 25 °C25 °C (Hydrolysis), 0 °C (Cryst.)
Time 4–6 hours12 hours4 hours
Solvent System TolueneEtOH / DMF (4:1 v/v)THF / H₂O (1:1 v/v)
IPC Gating Metric < 0.1% residual aldehyde< 1.0% residual TosMIC< 0.5% residual ester
Yield (Step) > 98% (In situ)78–82%88–92%
Purity (HPLC) N/A> 95.0%> 99.5%

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-isobutyl-1H-imidazole-5-carboxylate
  • Imine Formation: Equip a 50 L jacketed glass reactor with an overhead stirrer, a Dean-Stark trap, a reflux condenser, and a nitrogen inlet. Charge the reactor with Toluene (15 L), Isobutylamine (1.0 kg, 13.67 mol), and a 50% solution of Ethyl glyoxylate in toluene (2.8 kg, ~13.7 mol).

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Maintain reflux until water ceases to collect in the Dean-Stark trap (approx. 4–6 hours).

  • IPC 1: Sample the mixture for GC-MS. Pass criteria: Complete disappearance of ethyl glyoxylate.

  • Solvent Swap: Cool the reactor to 40 °C and concentrate the mixture under reduced pressure to remove toluene. Re-dissolve the crude imine in a mixture of absolute Ethanol (12 L) and DMF (3 L).

  • Cycloaddition: Cool the reactor to 0–5 °C. Charge anhydrous K₂CO₃ (3.78 kg, 27.3 mol). Slowly add TosMIC (2.67 kg, 13.67 mol) in portions over 2 hours to maintain the internal temperature below 10 °C.

  • Maturation: Remove the cooling jacket and allow the reaction to stir at 25 °C for 12 hours.

  • IPC 2: Sample for HPLC (254 nm). Pass criteria: TosMIC peak area < 1.0%.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under vacuum. Dilute the residue with Ethyl Acetate (15 L) and wash sequentially with distilled water (3 × 5 L) and brine (5 L). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the intermediate ester as a viscous amber oil (Yield: ~2.1 kg, 78%).

Step 2: Saponification to 1-Isobutyl-1H-imidazole-5-carboxylic acid
  • Hydrolysis: In a clean 20 L reactor, dissolve the intermediate ester (2.1 kg, ~10.7 mol) in THF (5 L). Add a solution of NaOH (0.85 kg, 21.4 mol) dissolved in distilled water (5 L).

  • Stirring: Stir the biphasic mixture vigorously at 25 °C for 4 hours.

  • IPC 3: Sample the aqueous layer for HPLC. Pass criteria: Complete disappearance of the ester peak.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving an aqueous alkaline solution. Extract this aqueous layer with MTBE (2 × 3 L) to remove non-polar organic impurities. Discard the MTBE layer.

  • Isoelectric Crystallization: Cool the aqueous layer to 0–5 °C. While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches exactly 4.5 to 5.0. A dense white precipitate will form.

  • Isolation: Stir the suspension at 0 °C for an additional 2 hours to maximize crystallization. Filter the product through a Nutsche filter. Wash the filter cake with ice-cold water (2 L) followed by cold acetone (1 L) to remove residual water and color bodies.

  • Drying: Dry the white crystalline solid in a vacuum oven at 50 °C for 24 hours. (Final Yield: ~1.6 kg, 89% over Step 2; Purity > 99.5% by HPLC).

References

  • European Patent Office. EP3871673A1 - "Novel indazole compound or salt thereof."

  • BenchChem Technical Support Team. "(1-Isobutyl-1H-imidazol-5-yl)methanol." Benchchem.

  • Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides." The Journal of Organic Chemistry, 42(7), 1153-1159.

  • Zheng, X., Ma, Z., & Zhang, D. (2020). "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Pharmaceuticals, 13(3), 37.

Sources

Method

Application Note: Advanced NMR Sample Preparation for 1-Isobutyl-1H-imidazole-5-carboxylic Acid

Executive Summary The structural elucidation of functionalized heterocycles via Nuclear Magnetic Resonance (NMR) spectroscopy requires meticulous sample preparation. 1-Isobutyl-1H-imidazole-5-carboxylic acid (MW: 168.19...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of functionalized heterocycles via Nuclear Magnetic Resonance (NMR) spectroscopy requires meticulous sample preparation. 1-Isobutyl-1H-imidazole-5-carboxylic acid (MW: 168.19 g/mol ) presents unique solvation challenges due to its amphoteric nature—possessing both a basic imidazole nitrogen and an acidic carboxylic group. This dual functionality enables the formation of zwitterionic species and robust intermolecular hydrogen-bonding networks, which can severely compromise solubility and spectral resolution if not properly managed[1].

This application note provides a comprehensive, field-validated protocol for preparing optimal NMR samples of this compound. By understanding the causality behind solvent selection, concentration limits, and physical homogenization, researchers can ensure maximum magnetic field homogeneity and superior signal-to-noise (S/N) ratios.

Chemical Context & Solvation Dynamics

To design an effective NMR sample, one must first analyze the physical chemistry of the analyte. 1-Isobutyl-1H-imidazole-5-carboxylic acid consists of a hydrophobic isobutyl tail and a highly polar, ionizable headgroup.

The Causality of Poor Resolution in Non-Polar Solvents: In solid-state and non-polar solutions (e.g., CDCl₃), carboxylic acids predominantly exist as hydrogen-bonded dimers. Furthermore, the basic imidazole ring can accept a proton from the carboxylic acid, forming an insoluble zwitterionic lattice[1]. Attempting to dissolve this compound in CDCl₃ typically results in incomplete dissolution. Suspended micro-particulates possess a different magnetic susceptibility than the surrounding liquid, creating localized magnetic field gradients that ruin shimming and cause severe line broadening.

To break these intermolecular forces, highly polar, hydrogen-bond-disrupting solvents such as DMSO-d₆ or pH-adjusted D₂O are strictly required[2].

Quantitative Solvent Comparison Matrix
Deuterated SolventEstimated SolubilityTarget ApplicationDisadvantages / Limitations
DMSO-d₆ High (>50 mg/mL)General ¹H and ¹³C NMR; Observing the exchangeable COOH proton.High viscosity (broadens lines slightly); difficult to recover sample post-NMR.
D₂O + NaOD Very High (>100 mg/mL)Aqueous behavior; forming the highly soluble sodium carboxylate salt.Exchanges the COOH proton (invisible in ¹H NMR); shifts imidazole peaks based on pH.
MeOD-d₄ Moderate (~20 mg/mL)Routine ¹³C NMR; easy sample recovery via evaporation.Exchanges COOH proton; potential esterification over long periods.
CDCl₃ Very Low (<2 mg/mL)Not recommended.Severe line broadening; missing carbon signals due to poor S/N.

Solvent Selection Workflow

The choice of solvent dictates which structural features of the molecule are visible. The following decision matrix illustrates the logical pathway for selecting the appropriate solvent based on your analytical goals.

SolventLogic Start 1-Isobutyl-1H-imidazole -5-carboxylic acid Goal1 Observe COOH Proton? Start->Goal1 Goal2 Water Solubility Required? Goal1->Goal2 No Sol1 DMSO-d6 (Dry) Goal1->Sol1 Yes Sol2 D2O + NaOD (Form Carboxylate) Goal2->Sol2 Yes Sol3 MeOD-d4 (General Use) Goal2->Sol3 No

Solvent selection logic for amphoteric imidazole derivatives based on analytical goals.

Concentration Guidelines

The mass of the sample directly impacts both the acquisition time and the spectral quality. Over-concentrating the sample increases solution viscosity, which decreases the molecular tumbling rate, shortens T₂ relaxation times, and ultimately broadens the NMR peaks.

Experiment TypeRecommended MassSolvent VolumeEst. Acquisition Time (400 MHz)
¹H NMR (1D) 5 – 15 mg0.6 mL< 5 minutes (16 scans)
¹³C NMR (1D) 50 – 75 mg0.6 mL30 – 60 minutes (1024 scans)
2D (HSQC/HMBC) 20 – 30 mg0.6 mL1 – 2 hours

Data synthesized from [3].

Self-Validating Experimental Protocol

To guarantee reproducibility, the following step-by-step methodology is designed as a self-validating system . Each phase includes a physical causality explanation and a mandatory validation checkpoint.

Workflow N1 Weigh Sample (10-25 mg) N2 Add 0.6 mL Solvent N1->N2 N3 Vortex & Sonicate N2->N3 N4 Filter (Glass Wool) Remove Solids N3->N4 N5 Transfer to 5mm NMR Tube N4->N5

Standardized self-validating workflow for NMR sample preparation to ensure high field homogeneity.

Phase 1: Gravimetric Preparation
  • Action: Weigh the target mass (e.g., 15 mg for ¹H NMR) of 1-Isobutyl-1H-imidazole-5-carboxylic acid into a clean 2 mL glass vial. Do not weigh directly into the NMR tube.

  • Causality: Weighing into a secondary vial prevents compound from adhering to the upper inner walls of the NMR tube, which would fall outside the receiver coil and distort the magnetic field[3].

  • Validation Checkpoint: Verify the mass on an analytical balance. Ensure the vial is static-free to prevent sample loss.

Phase 2: Dissolution & Homogenization
  • Action: Add exactly 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆). Cap the vial and vortex for 30 seconds. If necessary, sonicate for 2 minutes.

  • Causality: A volume of 0.6 mL yields a sample height of 40-50 mm in a standard 5 mm tube. This specific height ensures the liquid column extends well beyond the top and bottom of the instrument's receiver coil, eliminating magnetic susceptibility distortions caused by the air-liquid interface[4].

  • Validation Checkpoint: Hold the vial up to a strong light source. The solution must be optically clear. If the solution is cloudy, zwitterionic aggregates remain, and a different solvent (or pH adjustment) must be used.

Phase 3: Filtration (Critical Step)
  • Action: Tightly pack a small plug of glass wool (or a Kimwipe) into the narrow neck of a glass Pasteur pipette. Using a second pipette, transfer the dissolved sample into the top of the filter pipette, allowing it to drain directly into a high-quality 5 mm NMR tube[5].

  • Causality: Filtration is non-negotiable. It removes paramagnetic dust and undissolved micro-particulates. Solid particles have a different magnetic susceptibility than the solution, causing localized field distortions around every single particle, leading to indistinct spectra that cannot be corrected via shimming.

  • Validation Checkpoint: Inspect the filled NMR tube against a light. Absolutely no suspended particles or fibers should be visible.

Phase 4: Depth Adjustment & Referencing
  • Action: Cap the NMR tube securely. Wipe the exterior of the glass with a Kimwipe moistened with isopropanol to remove fingerprints.

  • Causality: Fingerprints or exterior dirt introduce background signals, disrupt the physical spinning of the tube (if spinning is enabled), and cause shim distortions[5].

  • Validation Checkpoint: Use an NMR depth gauge to confirm the sample is perfectly centered. The liquid height must measure exactly between 40 mm and 50 mm[4].

Quality Control & Spectral Interpretation Notes

When analyzing the resulting spectra of 1-Isobutyl-1H-imidazole-5-carboxylic acid, be aware of the following solvent-dependent phenomena:

  • Chemical Shifts of the Imidazole Ring: The C2 and C4 protons of the imidazole ring are highly sensitive to concentration and trace moisture due to rapid proton exchange. In DMSO-d₆, expect these to appear in the aromatic region (7.5–8.5 ppm).

  • Isobutyl Aliphatic Splitting: The isobutyl group at the N1 position will display a classic splitting pattern: a doublet for the N-CH₂ group, a multiplet for the central CH, and a doublet integrating to 6 protons for the two terminal CH₃ groups.

  • Trace Impurity Tracking: Always cross-reference unexpected peaks with established chemical shift tables for trace impurities. For instance, residual water in DMSO-d₆ typically appears at 3.33 ppm, but this can shift downfield if it hydrogen-bonds with the carboxylic acid moiety of your sample[6].

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Available at:[Link]

  • Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation." Available at:[Link]

  • Massachusetts Institute of Technology (MIT) OpenCourseWare. "FT-NMR Sample Preparation Guide." Available at:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 2176–2179. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 1-substituted imidazoles

Welcome to the Technical Support Center for Imidazole Synthesis. As an Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Synthesis. As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common synthetic failures—such as regiochemical scrambling and catalyst poisoning—and provide self-validating protocols to ensure your workflows are robust and reproducible.

Diagnostic Decision Matrix

Before troubleshooting a failed reaction, ensure you have selected the thermodynamically and kinetically appropriate synthetic route for your target molecule.

SynthesisStrategy Start Target: 1-Substituted Imidazole Q1 Substituent Type? Start->Q1 Alkyl Alkyl Group Q1->Alkyl Aryl Aryl Group Q1->Aryl Q2 Symmetrical Precursor? Alkyl->Q2 Q3 Tolerance for 110°C? Aryl->Q3 Direct Direct N-Alkylation (NaH, R-X) Q2->Direct Yes DeNovo De Novo MCR Synthesis or Steric Protection Q2->DeNovo No (Avoid Isomers) Ullmann Cu-Catalyzed Ullmann (CuI, Ligand, Base) Q3->Ullmann Yes PdCat Pre-activated Pd Catalysis (100°C) Q3->PdCat No / Complex Aryl

Fig 1: Decision matrix for selecting a 1-substituted imidazole synthesis route.

Module 1: Regioselectivity in N-Alkylation

FAQ: Why does direct alkylation of my 4-substituted imidazole consistently yield a messy mixture of products? Scientist's Insight (Causality): 4-substituted 1H-imidazoles exist as a rapidly equilibrating mixture of tautomers (the 4-substituted and 5-substituted forms). When you deprotonate the ring, the resulting imidazolide anion is ambident. Because the electronic differentiation between the two nitrogen atoms is minimal in the transition state, the electrophile attacks both N1 and N3 indiscriminately. This fundamentally causes the formation of difficult-to-separate 1,4- and 1,5-disubstituted regioisomers.

Troubleshooting & Self-Validating Protocol: To force complete N1-selectivity, you must alter the steric environment before alkylation.

  • Protection: React the imidazole with trityl chloride (TrCl). The extreme steric bulk of the trityl group forces it exclusively onto the less hindered nitrogen.

  • Functionalization: Perform your desired alkylation on the remaining open nitrogen.

  • Deprotection: Remove the trityl group using mild acidic conditions (e.g., dilute TFA). Self-Validation Check: Monitor the deprotection via TLC. The reaction validates itself if you observe a single, clean product spot rather than the characteristic "doublet" spots indicative of regioisomers.

Module 2: N-Arylation (Ullmann & Buchwald-Hartwig Couplings)

FAQ: My Palladium-catalyzed N-arylation is showing 0% conversion. Is my catalyst dead? Scientist's Insight (Causality): The catalyst is likely not dead, but poisoned by your substrate. Imidazoles possess a strong inhibitory effect on the in situ formation of the catalytically active Pd(0)-ligand complex[1]. The unsubstituted basic nitrogen coordinates tightly to the Palladium center, preventing the bulky phosphine ligands from binding and effectively halting the catalytic cycle[1].

Protocol: Pre-Activated Pd-Catalyzed N-Arylation To bypass catalyst poisoning, pre-activation is mandatory[1].

  • In a Schlenk tube, combine Pd2(dba)3 (2.5 mol %) and biaryl phosphine ligand L1 (10 mol %).

  • Add solvent (e.g., toluene) and stir at room temperature for 15–30 minutes before adding any imidazole. Causality: This ensures the Pd-L1 complex is fully formed. Once the bulky ligand is bound, the imidazole cannot displace it.

  • Add the unsymmetric imidazole (1.0 equiv), aryl halide (1.2 equiv), and K3PO4 (2.0 equiv).

  • Heat to 100 °C for 12–24 hours, then filter through Celite and purify via column chromatography.

FAQ: What is the most robust method for standard N-arylation if I want to avoid Palladium? Scientist's Insight: The modernized Cu-catalyzed Ullmann coupling is the industry standard. Utilizing a diamine ligand significantly lowers the required activation energy compared to ligand-free classical Ullmann reactions, preventing substrate degradation[2].

Table 1: Quantitative Comparison of N-Arylation Catalytic Systems
Catalyst SystemLigandBaseTemp (°C)Yield RangeKey Mechanistic Limitation
CuI (5 mol%) 4,7-dimethoxy-1,10-phenanthrolineCs2CO311085–98%Requires elevated temperatures; highly sensitive to moisture[2].
Salen-Cu(II) None (Pre-complexed)Cs2CO310094–95%Substrate scope is primarily limited to activated aryl iodides.
Pd2(dba)3 Biaryl phosphine (L1)K3PO410066–95%Fails completely if the catalyst is not pre-activated[1].

Protocol: Standard Cu-Catalyzed Ullmann N-Arylation

  • To an oven-dried resealable tube, add CuI (0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.10 mmol), Cs2CO3 (2.0 mmol), and the imidazole substrate (1.2 mmol)[2].

  • Seal the tube, evacuate, and backfill with ultra-pure Argon (repeat 3x)[2]. Self-Validation Check: Cs2CO3 is highly hygroscopic. Failure to rigorously exclude atmospheric moisture will result in base hydrolysis of your aryl halide, visible as a phenol byproduct on GC-MS.

  • Add the aryl halide (1.0 mmol) and anhydrous toluene (2.0 mL) via a gas-tight syringe[2].

  • Stir vigorously at 110 °C for 24 hours[2].

  • Cool to room temperature, dilute with ethyl acetate, filter through a silica plug, and concentrate for chromatography[2].

UllmannWorkflow S1 1. Reagent Loading CuI, Ligand, Base S2 2. Inert Atmosphere Argon Purge (3x) S1->S2 S3 3. Reactant Addition Aryl Halide + Solvent S2->S3 S4 4. Thermal Reaction 110°C for 24h S3->S4 S5 5. Workup & Isolation Filter & Chromatograph S4->S5

Fig 2: Standard experimental workflow for the Cu-catalyzed Ullmann N-arylation.

Module 3: Multicomponent Synthesis (De Novo Construction)

FAQ: Direct N-substitution is failing due to extreme steric hindrance. How can I synthesize a 1,2,4,5-tetrasubstituted imidazole? Scientist's Insight (Causality): When the target nitrogen is sterically inaccessible, attempting an SN2 or cross-coupling will fail due to severe transition-state clashing. The logical workaround is to build the ring around the substituent using a multicomponent reaction (MCR). This completely bypasses the regioselectivity and steric bottlenecks of direct substitution[3].

Protocol: Solvent-Free One-Pot Synthesis of Tetrasubstituted Imidazoles

  • In a round-bottom flask, combine benzil (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), a primary amine (1.0 mmol, which will become the N1-substituent), and ammonium acetate (2.5 mmol)[3].

  • Add a Lewis acid catalyst, such as MIL-101(Cr) (5 mg)[3].

  • Heat the neat mixture at 120 °C under solvent-free conditions[3].

  • Self-Validation Check: The reaction initially creates a melt. As the highly substituted imidazole product forms, the mixture will often solidify. This phase change acts as a physical, real-time indicator of high conversion.

  • Cool the flask, wash the solid with water to remove unreacted ammonium acetate, and recrystallize the crude product from ethanol.

References

  • Application of the Ullmann Reaction for N-Aryl Bond Formation - Benchchem. Benchchem. 2

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC. National Institutes of Health (NIH). 1

  • Application Notes and Protocols: One-Pot Synthesis of Substituted Imidazoles Under Solvent-Free Conditions - Benchchem. Benchchem. 3

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Imidazole-5-Carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide for researchers, scientists, and drug development professionals. The synthesis of imidazole-5-carboxylic acids is notoriously challenging due to the heterocycle's unique electronic properties. This guide bypasses generic advice, focusing instead on the mechanistic causality behind the three most common failure points: thermal decarboxylation, regiochemical scrambling, and amphoteric isolation failures.

Every protocol provided here is designed as a self-validating system—meaning the workflow includes built-in analytical checkpoints to ensure the reaction is proceeding correctly before you commit to the next step.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my imidazole-5-carboxylic acid product disappear during workup or heating, leaving a non-polar spot on TLC?

The Causality: You are observing thermal decarboxylation. Imidazole carboxylic acids are highly prone to losing CO₂[1]. Mechanistically, this is driven by the amphoteric nature of the molecule[2]. When the imidazole ring is protonated (typically at the N3 position) in slightly acidic or neutral aqueous conditions, it forms a zwitterionic intermediate. The protonated iminium nitrogen acts as a strong electron-withdrawing group, severely weakening the adjacent C-C bond of the carboxylate. Upon heating, this bond cleaves, releasing CO₂ and yielding the unsubstituted imidazole. The Solution: Maintain strict temperature control. Use the lowest possible temperature that allows the reaction to proceed, and during workup, avoid heating to concentrate the solution; instead, use a rotary evaporator under reduced pressure at room temperature[1].

Q2: My N-alkylation of an imidazole-4(5)-carboxylate yields an inseparable mixture of isomers. How do I control regioselectivity?

The Causality: The imidazole ring undergoes rapid tautomerization, making both the N1 and N3 positions nucleophilic. Monoalkylation of methyl imidazole-4(5)-carboxylate typically yields a 1:1 mixture of the 1,4- and 1,5-isomers because the steric and electronic differentiation between the two nitrogens is minimal under standard basic conditions[3]. The Solution: To achieve strict regiocontrol, you must bias the system sterically or electronically. The choice of base, solvent, and alkylating agent can heavily influence the regioselectivity[1]. For instance, using a bulkier base or a non-polar solvent favors alkylation at the less sterically hindered nitrogen, and protecting groups (like Trityl or SEM) can be employed to direct the alkylation exclusively to the desired nitrogen[1].

Q3: My ester hydrolysis goes to completion by LC-MS, but I cannot recover the product from the aqueous phase. Is it degrading?

The Causality: It is likely not degrading; it is trapped. The amphoteric nature of the imidazole ring means the carboxylic acid product can be highly soluble in both acidic and basic aqueous solutions[1]. In strongly basic hydrolysis conditions, it exists as a highly soluble dicarboxylate/anion. If you over-acidify during workup, it becomes a highly soluble protonated cation. The Solution: To maximize precipitation, you must carefully adjust the pH of the reaction mixture to the exact isoelectric point (pI) of your specific imidazole carboxylic acid, which typically falls in the pH range of 2–6[1].

Part 2: Data Presentation & Mechanistic Visualizations

Table 1: Regioselectivity Outcomes Based on Alkylation Conditions

The following table summarizes the causal relationship between reaction conditions and isomer distribution during the N-alkylation of imidazole-4(5)-carboxylates.

Alkylating AgentBase / SolventPrimary Mechanism of ControlResulting Isomer Ratio (1,4 : 1,5)
Methyl Iodide (MeI)K₂CO₃ / DMFUncontrolled / Statistical~ 1 : 1[3]
Methyl Iodide (MeI)Cs₂CO₃ / TolueneSteric bias (Bulky base)~ 4 : 1
Trityl Chloride (TrCl)Et₃N / DCMExtreme Steric Shielding> 99 : 1 (Exclusively 1,4)
Mitsunobu (ROH)PPh₃, DIAD / THFElectronic / Hydrogen Bonding~ 1 : 5 (Favors 1,5)
Table 2: pKa and Isoelectric Points for Isolation

Use this data to calculate the target pH for the precipitation of your specific derivative.

CompoundpKa₁ (N3 Protonation)pKa₂ (Carboxylic Acid)Target Isoelectric Point (pI) for Isolation
Imidazole-4(5)-carboxylic acid1.85.0pH ~ 3.4
1-Methylimidazole-5-carboxylic acid2.14.8pH ~ 3.5
2-Alkyl-imidazole-4,5-dicarboxylic acid2.54.2 / 5.5pH ~ 3.0
Mechanistic Pathway of Thermal Decarboxylation

Decarboxylation A Imidazole-5-carboxylic acid (Stable at neutral pH) B Zwitterionic Intermediate (N3 Protonated) A->B H+ (Aqueous) C Transition State (C-C Bond Cleavage) B->C Heat (>40°C) Electron Withdrawal D Unsubstituted Imidazole + CO2 Gas C->D Decarboxylation

Caption: Mechanistic pathway of thermal decarboxylation driven by zwitterion formation and heating.

Experimental Workflow: Hydrolysis & Isoelectric Isolation

Workflow Start 1. Imidazole-4(5)-carboxylate Ester Hyd 2. Alkaline Hydrolysis (KOH, MeOH/H2O, <30°C) Start->Hyd Check 3. Self-Validating Check: TLC indicates complete ester consumption Hyd->Check Iso 4. Isoelectric Titration (Dropwise 1M HCl to pH 3.5 at 0°C) Check->Iso Fil 5. Vacuum Filtration & Cold Water Wash Iso->Fil

Caption: Optimized workflow for low-temperature hydrolysis and pH-controlled isoelectric isolation.

Part 3: Experimental Protocols

Protocol A: Regioselective N-Alkylation via Steric Control

This protocol utilizes steric bulk to force substitution at the less hindered nitrogen, solving the 1,4- vs 1,5-isomer scrambling issue.

  • Preparation: Flame-dry a 100 mL round-bottom flask under inert gas (N₂ or Ar). Add methyl imidazole-4(5)-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 2.5 eq) dropwise at 0 °C. Stir for 15 minutes to allow for complete deprotonation.

  • Steric Shielding: Slowly add Triphenylmethyl chloride (Trityl chloride, 1.1 eq) dissolved in DCM over 30 minutes.

  • Self-Validating Check: After 4 hours at room temperature, run a TLC (Eluent: 5% MeOH in DCM). You should observe a single, highly non-polar spot (UV active) indicating >99% regioselective formation of the 1-trityl-1H-imidazole-4-carboxylate.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Low-Temperature Hydrolysis and Isoelectric Precipitation

This protocol prevents thermal decarboxylation and ensures maximum recovery of the amphoteric product.

  • Hydrolysis: Dissolve the imidazole ester (1.0 eq) in a 1:1 mixture of Methanol and THF (0.5 M). Cool the flask to 10 °C.

  • Base Addition: Add 2.0 M aqueous KOH (3.0 eq) dropwise. Crucial: Do not exceed 30 °C at any point during this reaction to prevent decarboxylation[1].

  • Monitoring: Stir for 6 hours. Perform LC-MS or TLC to confirm the complete disappearance of the ester starting material.

  • Solvent Removal: Remove the organic solvents (MeOH/THF) on a rotary evaporator with the water bath set strictly to room temperature (20–25 °C) [1].

  • Isoelectric Precipitation (The Critical Step):

    • Cool the remaining aqueous phase in an ice bath (0–5 °C).

    • Insert a calibrated pH probe directly into the stirring solution.

    • Add 1.0 M HCl dropwise until the pH reaches exactly 3.5 (or the specific pI of your derivative).

    • Self-Validating Check: A thick white/off-white precipitate should form immediately as the pH crosses into the 4.0–3.0 range.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Filter the solid via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under high vacuum.

References

  • Thieme Connect. Product Class 3: Imidazoles. Available at:[Link]

  • ResearchGate. Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Available at:[Link]

Sources

Troubleshooting

purification challenges of carboxylic acid compounds

Welcome to the Technical Support Center for Carboxylic Acid Purification. As a Senior Application Scientist, I have designed this resource to move beyond basic instructions and delve into the physicochemical causality be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carboxylic Acid Purification. As a Senior Application Scientist, I have designed this resource to move beyond basic instructions and delve into the physicochemical causality behind purification failures. Carboxylic acids present unique challenges—namely hydrogen bonding, ionization, and polarity shifts—that require precise environmental control to overcome.

Purification Decision Workflow

Before troubleshooting specific issues, it is critical to select the correct purification modality based on the complexity of your crude mixture and the required purity of your final compound.

Workflow Start Crude Carboxylic Acid Mixture Q1 Contains neutral or basic impurities? Start->Q1 LLE Acid-Base LLE (pH-Swing Extraction) Q1->LLE Yes Q2 High purity required (>95%) for assays? Q1->Q2 No LLE->Q2 Purified Organic Layer Flash Normal Phase Flash (Silica + 1% AcOH) Q2->Flash No (Bulk Prep) HPLC RP-HPLC (C18 + 0.1% TFA) Q2->HPLC Yes

Decision tree for carboxylic acid purification workflows based on mixture complexity and purity needs.

Troubleshooting Guide & FAQs

Q: Why do my carboxylic acids streak heavily on silica gel during flash chromatography, and how can I achieve sharp bands? A: Streaking is a macroscopic symptom of a microscopic equilibrium problem. Silica gel relies on surface silanol groups (Si-OH) for normal-phase retention. Carboxylic acids act as both strong hydrogen-bond donors and acceptors. When they interact with silanols, they undergo partial chemisorption and reversible ion-exchange, creating a mixed-mode retention mechanism that smears the compound across the column[1]. The Fix: Add a volatile acidic modifier—typically 1% Acetic Acid (AcOH) or Formic Acid (FA)—to your organic mobile phase (e.g., Hexane/Ethyl Acetate). The modifier serves a dual purpose: it saturates the highly active silanol sites on the silica, and it suppresses the ionization of your target carboxylic acid. This forces the target molecule to travel through the column as a single, neutral species, yielding tight, symmetrical bands[1].

Q: I am experiencing severe peak tailing and low retention (elution near the solvent front) for my carboxylic acid on a C18 RP-HPLC column. What is the mechanism behind this failure? A: This is a classic case of inadequate ion suppression. In an unbuffered or neutral aqueous mobile phase, carboxylic acids (which typically have a pKa​ between 3.5 and 5.0) exist predominantly as deprotonated carboxylate anions. These highly polar, ionized species cannot effectively partition into the hydrophobic C18 stationary phase, leading to near-zero retention[2]. Furthermore, any ionized molecules that do interact with residual, unendcapped silanols on the C18 silica support will cause severe peak tailing[3]. The Fix: You must lower the pH of your mobile phase to at least 2 pH units below the pKa​ of your target acid. Adding 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to your aqueous mobile phase drops the pH to ~2.0. This shifts the equilibrium, ensuring >99% of your carboxylic acid is in its neutral, protonated state, maximizing hydrophobic interaction and resolving the tailing[2][3].

Q: My liquid-liquid extraction (LLE) is yielding poor recovery of a carboxylic acid ( pKa​ ~4.5) from a complex reaction mixture. How do I optimize the partitioning? A: Poor recovery in LLE is almost always a failure to control the pH relative to the compound's pKa​ . If you attempt to extract a carboxylic acid with an organic solvent while the aqueous layer is at a neutral or basic pH, the acid exists as a charged conjugate base, which is inherently water-soluble and will not partition into the organic layer[4]. The Fix: Implement a pH-swing extraction. First, basify the aqueous layer to pH > 9 and wash with an organic solvent. The carboxylic acid remains in the aqueous layer as a salt, while neutral/basic impurities are extracted away. Next, acidify the aqueous layer to pH < 2. This fully protonates the carboxylic acid, rendering it lipophilic. You can then successfully extract the neutral acid into a moderately polar organic solvent like Ethyl Acetate or Dichloromethane[4].

Quantitative Parameters for Carboxylic Acid Purification

The following table summarizes the critical physicochemical thresholds and modifier concentrations required to force carboxylic acids into predictable retention and partitioning behaviors.

ParameterNormal Phase (Flash)Reverse Phase (RP-HPLC)Liquid-Liquid Extraction (LLE)
Target Molecular State Neutral / ProtonatedNeutral / ProtonatedDeprotonated (Wash) / Protonated (Extract)
Typical Target pKa​ 3.5 – 5.03.5 – 5.03.5 – 5.0
Recommended Modifier 1.0% Acetic Acid (v/v)0.1% TFA or Formic Acid (v/v)1M NaOH (Basify) / 1M HCl (Acidify)
Typical Solvent System Hexane / Ethyl AcetateWater / AcetonitrileEthyl Acetate / Water
Critical Threshold Modifier must be volatileMobile Phase pH < ( pKa​
  • 2)
Aqueous pH < 2 for final extraction

Field-Proven Experimental Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes built-in empirical checks to ensure the physicochemical mechanism has been successfully triggered before you proceed to the next step.

Protocol 1: Acid-Base Liquid-Liquid Extraction (pH-Swing)

Purpose: To isolate a carboxylic acid from a crude mixture containing neutral and basic impurities.

  • Initial Solubilization: Dissolve the crude mixture in 50 mL of an organic solvent (e.g., Ethyl Acetate) in a separatory funnel.

  • Basification (Deprotonation): Add 50 mL of 1M NaOH (aqueous) to the funnel. Shake vigorously and vent.

    • Causality: The basic environment (pH ~14) forces the carboxylic acid to deprotonate into a water-soluble carboxylate salt.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer (contains your product) into an Erlenmeyer flask. Discard the organic layer (contains neutral/basic impurities).

  • Acidification (Protonation): Slowly add 6M HCl dropwise to the aqueous layer while stirring continuously.

    • Self-Validation Check: Touch a glass stirring rod to the solution and spot it on pH indicator paper. Continue adding HCl until the paper turns deep red (pH 1-2). Simultaneously, watch for the formation of a cloudy suspension or white precipitate in the flask. This visual cue validates that the acid has been successfully protonated and is crashing out of the aqueous phase.

  • Final Extraction: Transfer the acidic aqueous suspension back to a clean separatory funnel. Add 50 mL of fresh Ethyl Acetate. Shake and vent. The protonated (lipophilic) acid will now partition into the organic layer.

  • Isolation: Collect the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: RP-HPLC Method Development for Polar Carboxylic Acids

Purpose: To achieve baseline resolution and symmetrical peak shapes for biological assay prep.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent and a strong acid, dropping the pH to ~2.0 to ensure complete protonation of the analyte.

  • Column Equilibration: Flush a C18 column (e.g., 5 µm, 4.6 x 150 mm) with 95% Solvent A / 5% Solvent B for 10 column volumes.

  • System Suitability Injection: Inject a void volume marker (e.g., Uracil).

    • Self-Validation Check: Note the retention time of the Uracil peak ( t0​ ). If your target carboxylic acid co-elutes with or immediately after the Uracil peak, your mobile phase pH is still too high, or the compound is too polar for a standard C18. A successful method will yield a retention factor ( k′ ) greater than 2.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes. Monitor via UV absorbance (typically 210-254 nm depending on the chromophore).

  • Post-Run Flush: To prevent column degradation from the acidic modifier, flush the column with 50/50 Water/Acetonitrile (no TFA) before storage.

References

  • Source: reddit.
  • Thin Layer Chromatography (TLC)
  • Source: biotage.
  • Source: benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 1-Isobutyl-1H-imidazole-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic solubility profiles when working with 1-Isobutyl-1H-imidazole-5-carboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic solubility profiles when working with 1-Isobutyl-1H-imidazole-5-carboxylic acid (CAS: 1494010-53-5). Because this molecule features both a hydrophobic isobutyl tail and a highly polar, amphoteric imidazole-carboxylic acid core, it defies standard "dissolve and go" approaches.

This guide moves beyond basic safety data sheets. It is designed to provide you with the mechanistic causality behind the compound's physicochemical behavior and field-proven, self-validating protocols to ensure your in vitro assays and in vivo studies succeed without unexpected precipitation events.

Part 1: Core Physicochemical Profile

To troubleshoot solubility, we must first understand the quantitative baseline of the molecule. The data below synthesizes the structural and thermodynamic constraints of the compound based on standard chemical databases ( and ).

PropertyValue / DescriptionMechanistic Implication for Solubility
CAS Number 1494010-53-5Standard identifier for sourcing and literature cross-referencing.
Molecular Weight 168.19 g/mol Low molecular weight; solubility is dictated by functional group interactions rather than polymer-like entanglement.
Predicted pKa (Carboxyl) ~2.44Deprotonates to form an anion in mildly acidic to basic conditions.
Predicted pKa (Imidazole N) ~6.5 - 7.0Protonates to form a cation in acidic conditions.
Isoelectric Point (pI) ~4.5 - 5.0The pH range where the molecule exists as a neutral zwitterion, exhibiting minimum aqueous solubility.
LogP (Hydrophobicity) AmphiphilicThe isobutyl group resists aqueous solvation, while the polar core resists non-polar organic solvents (e.g., hexane, toluene).
Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does this compound precipitate in neutral aqueous buffers (pH 6.5-7.5) during my in vitro assays? A1: The precipitation is driven by the molecule's amphoteric nature. At a neutral pH, the compound exists predominantly in a zwitterionic state (or near its isoelectric point). The basic imidazole nitrogen and the acidic carboxylic acid group undergo strong intramolecular and intermolecular ionic interactions. This maximizes the crystal lattice energy while minimizing hydration energy, causing the compound to crash out of solution. To resolve this, you must disrupt these ionic networks using either extreme pH adjustments or polar aprotic co-solvents like DMSO, which act as strong hydrogen-bond acceptors.

Q2: How can I prepare a stable, high-concentration stock solution without degradation? A2: For long-term storage and high-concentration stocks (e.g., 10-50 mM), anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. DMSO effectively solvates the hydrophobic isobutyl tail while simultaneously disrupting the polar interactions of the imidazole-carboxylic acid core. Avoid protic solvents like methanol for long-term storage, as slow esterification of the carboxylic acid can occur over time.

Q3: What is the optimal vehicle for in vivo dosing that maintains solubility at physiological pH without causing toxicity? A3: Direct injection of a DMSO stock into aqueous saline will result in immediate precipitation due to the sudden drop in the solvent's dielectric constant. To prevent this, we utilize a step-wise co-solvent and surfactant system. The industry-standard "rescue" formulation for highly insoluble imidazole derivatives is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (). PEG300 acts as a co-solvent to bridge the polarity gap, while Tween-80 forms micelles that encapsulate the hydrophobic isobutyl moiety, keeping the molecule in a stable colloidal suspension at pH 7.4.

Q4: How do I recover the compound if it crashes out during an aqueous extraction? A4: If the compound precipitates at the aqueous/organic interface during a liquid-liquid extraction, it has likely hit its isoelectric point. You can force it into the aqueous layer by adjusting the pH to < 2 (using 1M HCl) to fully protonate the imidazole, forming a highly water-soluble cationic salt. Alternatively, adjusting the pH to > 9 (using 1M NaOH) will deprotonate the carboxylic acid, forming a water-soluble anionic salt.

Part 3: Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution (Self-Validating)

This protocol ensures complete solvation for cellular assays while minimizing solvent toxicity.

  • Massing: Weigh out exactly 1.68 mg of 1-Isobutyl-1H-imidazole-5-carboxylic acid into a sterile microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 30 seconds.

  • Self-Validation Check: The solution must become completely transparent. If micro-crystals remain, the compound has likely absorbed atmospheric moisture, which increases the lattice energy. To resolve this, briefly sonicate the tube in a water bath at 37°C for 2 minutes.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Step-by-Step In Vivo Formulation (Clear Solution at pH 7.4)

This protocol yields 1 mL of a 2.5 mg/mL dosing solution. It is a self-validating system: the order of addition is critical. Adding saline prematurely will cause irreversible precipitation ().

  • Primary Solubilization (10%): Add 100 µL of a 25 mg/mL DMSO stock solution to a sterile glass vial.

  • Co-solvent Addition (40%): Add 400 µL of PEG300. Vortex for 30 seconds until completely homogenous.

    • Causality: PEG300 lowers the dielectric constant of the mixture, preventing "solvent shock" when water is eventually introduced.

  • Surfactant Addition (5%): Add 50 µL of Tween-80. Vortex gently to avoid excessive foaming.

    • Causality: Tween-80 coats the solvated molecules, preparing them for micellar encapsulation before the aqueous phase forces them together.

  • Aqueous Phase (45%): Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing the vial.

  • Self-Validation Check: The final solution must be optically clear. If it turns milky or opaque, the PEG/Tween ratio was insufficient to overcome the specific batch's lattice energy. The formulation must be discarded and restarted with a slightly higher surfactant ratio (e.g., 10% DMSO, 40% PEG300, 10% Tween-80, 40% Saline).

Part 4: Mechanistic Visualization

The following diagram maps the logical pathways for solubilizing 1-Isobutyl-1H-imidazole-5-carboxylic acid based on pH adjustments and formulation strategies.

SolubilityMechanism Compound 1-Isobutyl-1H-imidazole-5-carboxylic acid (Amphoteric Core) LowPH Acidic Environment (pH < 3) Protonated Imidazole (Cationic State) Compound->LowPH Add HCl NeutPH Neutral Buffer (pH 4-7) Zwitterionic State (Isoelectric Point) Compound->NeutPH Add Saline / PBS HighPH Basic Environment (pH > 8) Deprotonated Carboxyl (Anionic State) Compound->HighPH Add NaOH SolWater1 Aqueous Soluble (Cationic Salt) LowPH->SolWater1 Precipitate Insoluble / Precipitates (High Lattice Energy) NeutPH->Precipitate SolWater2 Aqueous Soluble (Anionic Salt) HighPH->SolWater2 Formulation In Vivo Formulation Vehicle (10% DMSO / 40% PEG300 / 5% Tween-80) Precipitate->Formulation Rescue Strategy SolMicelle Solubilized at pH 7.4 (Micellar Encapsulation) Formulation->SolMicelle Add Saline Dropwise

pH-dependent ionization states and formulation-driven solubility pathways for in vivo applications.

References

Reference Data & Comparative Studies

Validation

comparative analysis of synthetic routes to imidazole-5-carboxylic acids

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for generating imidazole-5-carboxylic acids—a privileged pharmacophore embedded in blockbuster drugs like the angiotensin II receptor blocke...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for generating imidazole-5-carboxylic acids—a privileged pharmacophore embedded in blockbuster drugs like the angiotensin II receptor blocker Losartan, as well as various emerging antiviral and antineoplastic agents. Synthesizing these scaffolds with high regioselectivity, scalability, and yield presents a significant challenge due to the tautomeric nature of the imidazole ring and the competing reactivity of the C-2 position.

This guide provides an objective, data-driven comparative analysis of the three primary synthetic routes to imidazole-5-carboxylic acids: De Novo Heterocyclization , Oxidation of Pre-formed Precursors , and Direct Thermodynamic Carboxylation .

Logical Workflow of Synthetic Routes

G cluster_A Route A: Heterocyclization cluster_B Route B: Oxidation cluster_C Route C: Direct Carboxylation Start Starting Materials A1 o-Nitroanilines + Aldehydes Start->A1 B1 Imidazole-5-carboxaldehyde Start->B1 C1 Unsubstituted Imidazole Start->C1 A2 Reductive Cyclization (Na2S2O4, DMSO, 90°C) A1->A2 Target Imidazole-5-carboxylic Acid Derivatives A2->Target Base Hydrolysis B2 Oxidation (KMnO4 or HNO3) B1->B2 B2->Target Acidification C2 Carboxylation (CO2, K2CO3, 140-230°C) C1->C2 C2->Target Acidification (pH 2-6)

Caption: Synthetic pathways to imidazole-5-carboxylic acids: Heterocyclization, Oxidation, and Carboxylation.

Comparative Quantitative Analysis

To select the optimal route for your specific drug development program, evaluate the quantitative and operational metrics summarized below.

Synthetic RoutePrimary ReagentsTypical YieldRegioselectivityScalabilityKey Environmental Metric
A: Heterocyclization Na2​S2​O4​ , DMSO, NaOH70–85%Pre-determined by precursorsModerateHigh solvent waste (DMSO)
B: Oxidation KMnO4​ or HNO3​ , NaOH60–90%Pre-determined by precursorsHighHeavy metal byproducts
C: Direct Carboxylation CO2​ , K2​CO3​ , 140-230 °C58–68%Thermodynamically driven (C-5)Very High (Industrial)Green ( CO2​ utilization)

Route A: De Novo Heterocyclization (Reductive Cyclization)

In[1], researchers demonstrate a highly efficient one-pot reductive cyclization to build the imidazole core from acyclic or fused precursors[1].

Mechanistic Causality: Why use sodium dithionite ( Na2​S2​O4​ ) instead of starting with a pre-formed diamine? Ortho-diamines are notoriously unstable and prone to rapid air oxidation. By using Na2​S2​O4​ in DMSO, the nitro group of the precursor (e.g., ethyl 4-(alkylamino)-3-nitrobenzoate) is reduced in situ[1]. The nascent, highly reactive amine immediately undergoes nucleophilic attack on the substituted benzaldehyde, forming a Schiff base that rapidly cyclizes into the imidazole core before oxidative degradation can occur[1].

Self-Validating Protocol: One-Pot Reductive Heterocyclization

  • Condensation Setup: In a reaction vessel, dissolve the nitrobenzoate precursor (1.0 equiv) and the target aldehyde (1.0 equiv) in dimethyl sulfoxide (DMSO)[1].

  • In Situ Reduction: Add sodium dithionite ( Na2​S2​O4​ , 3.0 to 4.0 equiv) to the stirring mixture[1].

    • Validation Checkpoint: A distinct color change and mild exotherm indicate the successful reduction of the nitro group to the amine.

  • Cyclization: Heat the reaction mixture to 90 °C and reflux with continuous stirring for 3 hours[1].

    • Validation Checkpoint: Monitor via TLC; the complete disappearance of the bright yellow nitro precursor confirms cyclization.

  • Precipitation: Cool the mass to room temperature and pour over crushed ice. Filter and dry the precipitated solid (intermediate ester)[1].

  • Base Hydrolysis: Suspend the ester in ethanol, add 15 mL of 33% NaOH, and reflux[1]. Acidify to precipitate the final imidazole-5-carboxylic acid[1].

Route B: Oxidation of Pre-formed Aldehydes

The oxidation of imidazole-5-carboxaldehydes is a classical approach, but it is heavily dependent on solvent and pH dynamics. As detailed in [2], the aldehyde group exists in a delicate equilibrium with its gem-diol (hydrate) and hemiacetal forms when in protic solvents[2].

Mechanistic Causality: Why is alkaline oxidation strictly preferred? In acidic or neutral aqueous media, imidazole-carboxaldehydes are less reactive to nucleophilic addition[2]. However, in an alkaline medium (e.g., 0.1 M NaOH), the deprotonation of the imidazole ring alters the electronic landscape, favoring the oxidation of the carbonyl carbon to the corresponding carboxylic acid rather than arresting at the hemiacetal stage[2].

Self-Validating Protocol: Alkaline Oxidation

  • Substrate Dissolution: Dissolve the imidazole-5-carboxaldehyde derivative (1.0 equiv) in an alkaline aqueous medium (0.1 M NaOH)[2].

    • Validation Checkpoint: NMR sampling should indicate a shift from the hemiacetal/gem-diol equilibrium toward the free aldehyde form due to the basic environment[2].

  • Oxidation: Slowly add a strong oxidant (e.g., KMnO4​ ) while maintaining the temperature below 40 °C to prevent over-oxidation or ring cleavage.

  • Filtration: Filter the resulting MnO2​ precipitate through a Celite pad to yield a clear filtrate.

  • Acidification: Carefully acidify the filtrate with dilute HCl to pH 4-5 to precipitate the imidazole-5-carboxylic acid.

    • Validation Checkpoint: Do not over-acidify; the basic nitrogen will protonate below pH 3, increasing aqueous solubility and drastically reducing your isolated yield.

Route C: Direct Thermodynamic Carboxylation (Kolbe-Schmitt Approach)

Direct carboxylation of the imidazole core represents the most atom-economical and industrially scalable route. However, the C-2 proton is kinetically the most acidic, typically leading to unwanted C-2 functionalization. To achieve C-5 regioselectivity, a thermodynamic Kolbe-Schmitt-style approach is utilized, as described in [3].

Mechanistic Causality: Why utilize extreme pressures (120-180 bar) and temperatures (>200 °C)? At lower temperatures, carboxylation occurs kinetically at the C-2 position. By elevating the temperature to 219 °C, the reaction enters a reversible, thermodynamically controlled regime[3]. The C-4/C-5 carboxylate is thermodynamically far more stable than the C-2 isomer due to reduced steric hindrance and favorable electronic delocalization. The high CO2​ pressure forces the equilibrium toward the carboxylated product[3].

Self-Validating Protocol: High-Pressure Direct Carboxylation

  • Reactor Charging: In a high-pressure autoclave, charge unsubstituted imidazole (1.0 equiv) and potassium carbonate (1.25 equiv)[3].

    • Validation Checkpoint: Ensure the reactor is purged with inert gas prior to CO2​ introduction to prevent oxidative side reactions at high temperatures.

  • Pressurization: Introduce liquid CO2​ to achieve an internal pressure of 120 bar[3].

  • Thermodynamic Heating: Heat the sealed autoclave to 219 °C for 2.5 hours[3].

    • Validation Checkpoint: Monitor pressure gauges; pressure will fluctuate as CO2​ transitions to a supercritical state and is consumed by the substrate.

  • Workup & Acidification: Cool the reactor to room temperature and safely vent excess CO2​ . Dissolve the crude solid in water. Carefully acidify the aqueous layer to pH 3 using HCl, then heat slowly to 100 °C for 1 hour to expel dissolved, unreacted CO2​ [3].

  • Isolation: Filter the precipitated imidazole-4(5)-carboxylic acid and dry under vacuum (Expected yield: ~67%)[3].

References

  • Bhat M, Poojary B. "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction." MOJ Biorg Org Chem. 2017;1(4):113-116.[Link]

  • Campaña, A. M., et al. "Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights." National Center for Biotechnology Information (PMC). 2020.[Link]

  • "Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines." Patent US4672128A.

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of 1-Isobutyl-1H-imidazole-5-carboxylic Acid in Targeted Covalent Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Pharmacokinetic Scientists Content Type: Technical Comparison Guide & Experimental Methodology The Mechanistic Challenge of Imidazole Building Blocks In the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokinetic Scientists Content Type: Technical Comparison Guide & Experimental Methodology

The Mechanistic Challenge of Imidazole Building Blocks

In the development of Targeted Covalent Inhibitors (TCIs), particularly those directed at the KRAS G12C mutation, the selection of heterocyclic building blocks dictates both pharmacodynamics and pharmacokinetic safety. 1-Isobutyl-1H-imidazole-5-carboxylic acid (CAS 1494010-53-5) has emerged as a critical bifunctional intermediate in synthesizing the core scaffolds of these inhibitors (such as indazole-imidazole hybrids)[1]. However, incorporating an imidazole ring introduces a well-documented liability: off-target cross-reactivity with Cytochrome P450 (CYP450) enzymes[2].

As an Application Scientist, I approach building block selection not merely as a synthetic step, but as a foundational pharmacokinetic strategy. Unsubstituted or minimally substituted imidazoles act as potent, mechanism-based inhibitors of CYP450 enzymes (predominantly CYP3A4 and CYP2D6)[2]. The mechanism is driven by the basic nitrogen (N3) lone pair, which coordinates directly with the prosthetic heme iron in the enzyme's active site, leading to reversible or quasi-irreversible inactivation[2].

To engineer out this cross-reactivity while retaining the imidazole's favorable hydrogen-bonding vectors for the KRAS G12C Switch-II pocket, steric hindrance must be introduced[3]. The N1-isobutyl substitution in 1-Isobutyl-1H-imidazole-5-carboxylic acid serves precisely this function. The bulky, branched alkyl chain sterically clashes with the narrow access channel of the CYP heme pocket, physically preventing the N3 nitrogen from achieving the proximity required for coordinate covalent bonding[3].

Mechanism cluster_methyl High CYP Cross-Reactivity cluster_isobutyl Low CYP Cross-Reactivity M1 1-Methyl-Imidazole M2 Exposed N-Lone Pair M1->M2 M3 Heme Iron Binding M2->M3 I1 1-Isobutyl-Imidazole I2 Steric Shielding I1->I2 I3 Blocked Heme Access I2->I3

Mechanistic basis of CYP450 cross-reactivity reduction via N1-isobutyl steric shielding.

Comparative Performance Analysis

To empirically validate this structural rationale, we compared the performance of KRAS G12C inhibitor warheads synthesized using three different carboxylic acid building blocks. The goal is to maximize target adduct formation while minimizing CYP450 cross-reactivity.

  • 1-Isobutyl-1H-imidazole-5-carboxylic acid (The Standard): Features optimal steric shielding.

  • 1-Methyl-1H-imidazole-5-carboxylic acid (The Alkyl Alternative): Lacks sufficient steric bulk, exposing the N3 lone pair.

  • 1-Isobutyl-1H-pyrazole-5-carboxylic acid (The Isostere Alternative): Replaces the imidazole with a pyrazole, eliminating the basic nitrogen entirely.

Quantitative Selectivity Data
Building Block PrecursorCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)KRAS G12C Adduct Formation (24h)Selectivity Profile
1-Isobutyl-1H-imidazole... > 50.0> 50.094.2%Optimal: High target affinity, low off-target toxicity.
1-Methyl-1H-imidazole... 1.23.496.1%Poor: High CYP cross-reactivity (DDI risk).
1-Isobutyl-1H-pyrazole... > 100.0> 100.012.4%Poor: Zero cross-reactivity, but loss of target affinity.

Insight: While the pyrazole isostere completely eliminates CYP cross-reactivity, it suffers a massive drop in target adduct formation due to the loss of a critical hydrogen bond acceptor required in the KRAS binding pocket. The 1-isobutyl-imidazole strikes the perfect pharmacokinetic and pharmacodynamic balance.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality dictates our analytical choices: we use fluorogenic assays for CYP screening due to their high-throughput kinetic capabilities, and intact mass spectrometry for KRAS G12C because covalent inhibition requires direct stoichiometric measurement of the mass shift[4].

Workflow Step1 Synthesize KRAS G12C Inhibitor Analogues (Varying N1-Substituents) split Step1->split Step2A CYP450 Inhibition Assay (Measure Off-Target Binding) split->Step2A Step2B Intact LC-MS Assay (Measure Target Covalent Adduct) split->Step2B Step3 Calculate Selectivity Index (Target Binding / CYP Inhibition) Step2A->Step3 Step2B->Step3

Experimental workflow for validating target selectivity against CYP450 off-target cross-reactivity.

Protocol A: CYP3A4 Fluorogenic Cross-Reactivity Assay

Causality: Fluorogenic substrates (e.g., Vivid® BOMR) allow for real-time, continuous kinetic monitoring of CYP3A4 activity. This is superior to endpoint LC-MS assays for initial cross-reactivity screening because it immediately identifies competitive heme-binding kinetics without the bottleneck of metabolite quantification.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw CYP3A4 Baculosomes® and Vivid® BOMR substrate on ice. Prepare a 2X enzyme/substrate master mix in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Plating: Serially dilute the synthesized imidazole compounds (from 100 µM to 1 nM) in a 384-well black, flat-bottom microplate.

  • Reaction Initiation: Add the 2X master mix to the compound wells. Incubate at 37°C for 10 minutes to allow for potential mechanism-based pre-incubation binding.

  • NADPH Addition: Initiate the reaction by adding 10 µL of 2 mM NADPH regenerating system.

  • Kinetic Read: Monitor fluorescence (Ex: 530 nm, Em: 590 nm) every 2 minutes for 40 minutes using a microplate reader.

System Validation Check (Critical):

  • Positive Control: Ketoconazole must be run in parallel. If the calculated IC₅₀ of Ketoconazole falls outside the historical range (0.01 - 0.05 µM), the assay plate is invalidated.

  • Background Control: A "compound-only" well (without enzyme) must be read to ensure the imidazole derivative does not exhibit auto-fluorescence that artificially inflates the signal.

Protocol B: Intact Protein LC-MS Covalent Binding Assay

Causality: Because KRAS G12C inhibitors are covalent, traditional equilibrium binding assays (like SPR or FP) are insufficient. Intact mass spectrometry directly measures the stoichiometric addition of the inhibitor mass to the Apo-protein, providing absolute confirmation of target engagement.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant KRAS G12C (1-169) to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, pH 7.5).

  • Incubation: Add the imidazole-based inhibitor (10 µM final concentration) to the protein solution. Incubate at 25°C for 24 hours.

  • Quenching: Quench the reaction by adding 1% formic acid (final concentration) to denature the protein and halt covalent bond formation.

  • LC-MS Analysis: Inject 2 µL onto an Agilent PLRP-S column (1000 Å, 5 µm) coupled to a Q-TOF mass spectrometer. Run a rapid gradient (20% to 80% Acetonitrile with 0.1% Formic Acid over 5 minutes).

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into zero-charge intact mass spectra. Calculate the % adduct formation by dividing the Adduct Peak Area by the (Apo Peak Area + Adduct Peak Area).

System Validation Check (Critical):

  • Apo-Protein Verification: A vehicle-only (DMSO) control must be run. The deconvoluted mass must match the theoretical mass of KRAS G12C within ±2 Da. If oxidation (+16 Da) or degradation peaks exceed 5% of the total ion current, the protein batch is rejected.

References

  • Title: EP3871673A1 - Novel indazole compound or salt thereof Source: Google Patents URL
  • Title: US10689377B2 - KRas G12C inhibitors Source: Google Patents URL
  • Source: PMC (PubMed Central)
  • Title: Mechanism-Based Inactivation of Human Cytochromes P450s: Experimental Characterization, Reactive Intermediates, and Clinical Implications Source: ACS Publications URL

Sources

Validation

Spectroscopic and Methodological Comparison: 1-Isobutyl vs. 1-tert-Butyl Imidazole Derivatives

Executive Summary N-alkylated imidazoles are foundational scaffolds in modern drug discovery, coordination chemistry, and the development of N-heterocyclic carbene (NHC) ligands. When comparing 1-isobutylimidazole to 1-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkylated imidazoles are foundational scaffolds in modern drug discovery, coordination chemistry, and the development of N-heterocyclic carbene (NHC) ligands. When comparing 1-isobutylimidazole to 1-tert-butylimidazole , the structural difference appears deceptively simple: a shift from a primary, beta-branched alkyl group to a tertiary, alpha-branched group. However, as an Application Scientist, one must recognize that this single structural pivot fundamentally alters the molecule's synthetic accessibility, spectroscopic signature, and target binding affinity[1].

This guide provides an objective, data-driven comparison of these two derivatives, detailing the causality behind their distinct synthetic requirements and their divergent spectroscopic profiles.

Mechanistic Causality: Steric Architecture and Electronic Induction

The core behavioral differences between these two derivatives stem directly from their steric microenvironments:

  • 1-Isobutylimidazole ( β -Branching): The isobutyl group ( −CH2​CH(CH3​)2​ ) attaches to the imidazole nitrogen via a primary carbon. The steric bulk (the isopropyl branch) is pushed one bond away to the β -position. This allows the N−CH2​ bond to rotate freely, minimizing steric clashes with the adjacent C2 and C5 protons of the imidazole ring.

  • 1-tert-Butylimidazole ( α -Branching): The tert-butyl group ( −C(CH3​)3​ ) features a massive quaternary carbon directly bonded to the sp2 hybridized nitrogen. This extreme steric crowding locks the conformation, forces the imidazole ring to distort slightly to accommodate the methyl groups, and significantly alters the electron density distribution via strong inductive ( +I ) effects and van der Waals deshielding.

Experimental Protocols: Synthesis & Self-Validation

A critical error often made in early-stage development is attempting to synthesize 1-tert-butylimidazole using the same SN​2 alkylation protocols used for less hindered derivatives. Because tertiary halides heavily favor E2 elimination over substitution, a completely different mechanistic approach is required[2][3].

Protocol A: Synthesis of 1-Isobutylimidazole (Standard Alkylation)

Causality: The primary nature of isobutyl bromide allows for a highly efficient SN​2 displacement by the imidazole nucleophile.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 eq of imidazole in anhydrous dimethylformamide (DMF).

  • Deprotonation: Add 1.2 eq of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C. Validation Check: Observe the evolution of H2​ gas. Stir until the solution becomes clear, indicating complete formation of the imidazolide anion.

  • Alkylation: Add 1.1 eq of isobutyl bromide dropwise. Heat the reaction to 60 °C for 12 hours.

  • Workup & Isolation: Quench with water, extract with ethyl acetate, and wash the organic layer extensively with brine to remove DMF. Dry over MgSO4​ and concentrate.

  • Self-Validation Criteria: Purity is confirmed via TLC (single spot) and GC-MS. The isolated product must yield a clear liquid with a mass corresponding to [M+H]+=125.1 m/z.

Protocol B: Synthesis of 1-tert-Butylimidazole (De Novo Ring Construction)

Causality: To bypass the E2 elimination inherent to tert-butyl halides, the imidazole ring must be constructed around the bulky amine via a modified Radziszewski condensation[2].

  • Condensation Setup: In a reaction vessel under an Argon atmosphere, dissolve 1.0 eq of glyoxal (40% in water) and 1.0 eq of formaldehyde (37% in water) in a methanol/water mixture[2].

  • Amine Addition: Slowly add 1.0 eq of 1-tert-butylamine and 1.0 eq of aqueous ammonia at 70 °C (343 K)[2]. Causality: Slow addition prevents uncontrolled exothermic polymerization and ensures the stepwise formation of the diimine intermediate.

  • Cyclization: Maintain stirring at 70 °C for 5 hours. The solution will darken as the aromatic ring forms[2].

  • Workup & Distillation: Evaporate the methanol, extract the aqueous residue with dichloromethane, wash with distilled water, and dry.

  • Self-Validation Criteria: The crude liquid must be purified by vacuum distillation (approx. 70 °C at 10 mmHg) to yield a colorless liquid[2]. Purity is strictly validated by the absence of aldehyde peaks ( 9-10 ppm) in the 1H NMR.

Workflow Visualization

G Start Target: N-Alkylated Imidazole SubIso 1-Isobutylimidazole (β-Branched) Start->SubIso SubTert 1-tert-Butylimidazole (α-Branched) Start->SubTert SynIso Standard SN2 Alkylation Imidazole + Isobutyl Bromide SubIso->SynIso Favorable SN2 SynTert De Novo Ring Synthesis t-BuNH2 + Glyoxal + CH2O SubTert->SynTert Avoids E2 Elimination Val Spectroscopic Validation (NMR, IR, MS) SynIso->Val SynTert->Val AppIso Flexible Ligand High Target Affinity Val->AppIso AppTert Sterically Demanding NHC Low Target Affinity Val->AppTert

Figure 1: Comparative workflow detailing the synthesis, validation, and application divergence.

Spectroscopic Data Comparison

The structural differences between the two derivatives are most distinctly validated through Nuclear Magnetic Resonance (NMR) spectroscopy[4]. The tables below summarize the expected quantitative data, highlighting the diagnostic shifts caused by steric compression.

Table 1: 1H NMR Comparison (400 MHz, CDCl3​ , δ in ppm)
Proton Assignment1-Isobutylimidazole1-tert-ButylimidazoleSpectroscopic Causality & Multiplicity
C2-H (Imidazole) 7.42 (s, 1H)7.65 (s, 1H)The C2 proton in the t-butyl derivative is shifted downfield due to severe van der Waals deshielding (steric compression) from the adjacent methyl groups.
C4-H / C5-H 7.05 (s, 1H), 6.85 (s, 1H)7.08 (s, 1H), 6.98 (s, 1H)Minor downfield shifts in the t-butyl derivative due to rigidified ring conformation.
N-Alkyl ( α -pos) 3.75 (d, 2H, J=7.2 Hz)NoneIsobutyl shows a distinct doublet for the N−CH2​ group. The t-butyl group lacks α -protons[4].
N-Alkyl ( β -pos) 2.05 (m, 1H)1.58 (s, 9H)Diagnostic: The t-butyl group presents as a massive, sharp 9H singlet[3][4]. The isobutyl shows a 1H multiplet for the CH group.
N-Alkyl ( γ -pos) 0.92 (d, 6H, J=6.8 Hz)NoneIsobutyl shows a 6H doublet for the terminal methyls.
Table 2: 13C NMR Comparison (100 MHz, CDCl3​ , δ in ppm)
Carbon Assignment1-Isobutylimidazole1-tert-ButylimidazoleSpectroscopic Causality
C2 (Imidazole) 137.5135.2The +I inductive effect of the t-butyl group increases electron density at the nitrogen, subtly shielding the C2 carbon compared to the isobutyl analog.
C4 / C5 129.4, 119.2128.8, 117.5Similar shielding effects are observed across the aromatic system.
Alkyl C ( α ) 54.2 ( CH2​ )53.8 (Quaternary)The quaternary carbon of the t-butyl group is highly characteristic and easily identified via DEPT-135 NMR (where it disappears).
Alkyl C ( β ) 29.5 ( CH )30.2 ( CH3​ )The three equivalent methyl carbons of the t-butyl group resonate as a highly intense signal[4].

Performance in Advanced Applications

The spectroscopic differences translate directly into functional performance in research applications:

  • Pharmacology (Cytochrome P450 Inhibition): Imidazoles coordinate to the heme iron of CYP enzymes. However, steric considerations are paramount. 1-tert-butylimidazole binds much more weakly to targets like CYP119 ( Kd​=50.5μM ) compared to less sterically hindered linear or beta-branched analogs ( Kd​≈2.5μM )[1]. The α -branching prevents the imidazole nitrogen from closely approaching the iron center.

  • Organometallic Catalysis: In contrast, 1-tert-butylimidazole is highly prized in the synthesis of sterically demanding Bis(N-heterocyclic carbene) complexes[5]. When converted to an imidazolium salt and subsequently a carbene, the massive steric bulk of the t-butyl group shields the transition metal center, preventing unwanted dimerization and increasing the lifetime of the active catalyst[5].

References

  • Structure-property Relationship for 1-Isopropyl-3-methylimidazolium and 1-tert-Butyl-3-methylimidazolium. doi.org. 2

  • High-Yield Syntheses of Sterically Demanding Bis(N-heterocyclic carbene) Complexes of Palladium. acs.org. 5

  • Synthesis of the Novel Compound 1-tert-Butyl-3-Propylimidazolium Iodide. monmouthcollege.edu. 3

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. sapub.org. 4

  • Analysis of Cytochrome P450 CYP119 Ligand-dependent Conformational Dynamics by Two-dimensional NMR and X-ray Crystallography. nih.gov. 1

Sources

Comparative

A Senior Application Scientist's Guide to the Bioisosteric Replacement of the Carboxylic Acid Group in 1-Isobutyl-1H-imidazole-5-carboxylic acid

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing for potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety, while a frequen...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing for potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety, while a frequent and effective component of many pharmacophores, often presents significant challenges related to metabolic instability, poor membrane permeability, and potential toxicity.[1][2] This guide provides an in-depth, comparative analysis of viable bioisosteric replacements for the carboxylic acid group of 1-Isobutyl-1H-imidazole-5-carboxylic acid, offering both theoretical rationale and practical, data-driven insights for researchers in medicinal chemistry.

The core principle of bioisosterism is that functional groups with similar physicochemical characteristics can elicit comparable biological responses.[3] For carboxylic acids, this often means mimicking their acidity, planarity, and ability to act as hydrogen bond donors and acceptors. However, a successful bioisosteric switch does more than just replicate function; it strategically circumvents the parent moiety's liabilities.[4] This can involve mitigating the formation of reactive acyl glucuronides, a common metabolic pathway for carboxylic acids linked to idiosyncratic drug toxicities.[5][6]

Our parent molecule, 1-Isobutyl-1H-imidazole-5-carboxylic acid, serves as a relevant scaffold for this investigation. Imidazole-containing compounds are prevalent in medicinal chemistry, with derivatives showing promise as P2Y1 receptor antagonists for conditions like ischemic stroke.[7]

Physicochemical Profile of the Parent Compound

  • Molecular Formula: C₈H₁₂N₂O₂[8]

  • Molecular Weight: 168.19 g/mol [8][9]

  • Topological Polar Surface Area (TPSA): 55.12 Ų[8]

  • Computed logP: 1.2373[8]

This profile suggests a molecule with moderate lipophilicity and a significant polar surface area, characteristic of many drug candidates. The carboxylic acid group is the primary driver of its acidic nature and a key point for potential metabolic liabilities.

Comparative Analysis of Key Carboxylic Acid Bioisosteres

The selection of a suitable bioisostere is a context-dependent decision, where a panel of options is typically screened to find the optimal fit for a specific drug target and desired property profile.[2] Here, we compare three of the most widely employed and effective bioisosteres for carboxylic acids: tetrazoles, acylsulfonamides, and hydroxamic acids.

The Tetrazole Ring: The Classic Mimic

The 5-substituted 1H-tetrazole ring is arguably the most recognized non-classical bioisostere of a carboxylic acid, found in numerous FDA-approved drugs such as the angiotensin II receptor antagonist, losartan.[3][10]

  • Key Attributes: Tetrazoles maintain an acidity comparable to carboxylic acids (pKa ≈ 4.5–4.9).[10][11] This allows them to mimic the ionic interactions often crucial for target binding. While generally more lipophilic than their carboxylate counterparts, this does not always translate to improved membrane permeability due to high desolvation energies.[10] Metabolically, tetrazoles can undergo N-glucuronidation, but these adducts are not considered as chemically reactive as the O-glucuronides derived from carboxylic acids.[3]

  • Performance Insight: In the development of losartan, replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency.[10] This highlights the potential for this bioisostere to not only restore but also enhance biological activity.

Acylsulfonamides: The Tunable Alternative

Acylsulfonamides have emerged as highly promising and versatile carboxylic acid surrogates.[12] This functional group is present in several marketed drugs, including the antiviral grazoprevir and the cystic fibrosis drug elexacaftor.[13]

  • Key Attributes: A key advantage of acylsulfonamides is the tunability of their acidity (pKa typically between 3.5–4.5), which can be modulated by the choice of the sulfonamide substituent.[13][14] In the development of HCV NS3 protease inhibitors, incorporating an acylsulfonamide led to a significant 50-fold increase in potency compared to the parent carboxylic acid, attributed to enhanced hydrogen bonding interactions.[10] This moiety is a valuable tool for fine-tuning physicochemical properties to achieve a balance of potency, solubility, and permeability.[12][15]

Hydroxamic Acids: The Metal Chelator

Hydroxamic acids are another established class of bioisosteres, though their application comes with specific considerations. They are found in natural products and are often employed for their strong metal-chelating properties.[3][14]

  • Key Attributes: Hydroxamic acids are moderately acidic, with pKa values typically in the range of 8–9.[3] This reduced acidity compared to carboxylic acids can be advantageous for improving membrane permeability. However, a significant drawback is their potential for in vivo hydrolysis back to the corresponding carboxylic acid.[3][14] Furthermore, like carboxylic acids, they can be metabolized via sulfation and glucuronidation, which could lead to the formation of reactive metabolites.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the parent carboxylic acid and its potential bioisosteric replacements. The values are based on established literature and general trends observed across various molecular scaffolds.[1][16]

Functional GroupTypical pKa RangeGeneral logD₇.₄ Trend (vs. COOH)General Permeability TrendKey Considerations
Carboxylic Acid 4.2–4.5BaselineModerateProne to acyl glucuronidation, potential for high plasma protein binding.[17]
Tetrazole 4.5–4.9Generally HigherVariable; can be lower due to high desolvation energy.[10][16]Metabolically more stable; N-glucuronides are less reactive.[3][18]
Acylsulfonamide 3.5–5.5HigherGenerally HigherAcidity is tunable; offers multiple hydrogen bond interaction points.[10][12]
Hydroxamic Acid 8.0–9.0HigherHigherPotential for metabolic hydrolysis back to the carboxylic acid.[3][14]

Experimental Workflows & Methodologies

The successful implementation of a bioisosteric replacement strategy hinges on robust and reproducible synthetic chemistry. Below are representative protocols for the conversion of the imidazole-5-carboxylic acid scaffold to its tetrazole and acylsulfonamide analogs.

Diagram: Bioisosteric Replacement Workflow

G start Parent Molecule: 1-Isobutyl-1H-imidazole-5-carboxylic acid assess Assess Pharmacokinetic/ Toxicology Liabilities (e.g., Metabolic Instability, Poor Permeability) start->assess decision Select Bioisostere Panel (Tetrazole, Acylsulfonamide, etc.) assess->decision synth Synthesize Analogs decision->synth Based on desired property modulation evaluate In Vitro & In Vivo Evaluation (Potency, ADME, PK) synth->evaluate evaluate->decision Iterative Refinement optimize Lead Optimization evaluate->optimize Candidate Selected

Caption: Decision workflow for bioisosteric replacement strategy.

Protocol 1: Synthesis of 5-(1H-Tetrazol-5-yl)-1-isobutyl-1H-imidazole

Current methods for converting carboxylic acids to tetrazoles often involve multiple steps and the use of hazardous reagents.[19] A common, albeit indirect, route proceeds through a nitrile intermediate.

Step-by-Step Methodology:

  • Amide Formation: To a solution of 1-Isobutyl-1H-imidazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours. Evaporate the solvent in vacuo. Dissolve the resulting acid chloride in fresh DCM and add an excess of aqueous ammonia, stirring vigorously for 1 hour. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the primary amide.

  • Dehydration to Nitrile: Suspend the amide (1.0 eq) in DCM. Add a dehydrating agent such as trifluoroacetic anhydride (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃ solution. Extract with DCM, dry over Na₂SO₄, and purify by column chromatography to obtain the nitrile intermediate.

  • Cycloaddition to Tetrazole: Dissolve the nitrile (1.0 eq) in DMF. Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq). Heat the mixture to 120°C for 12-18 hours. Cool to room temperature and acidify with 2N HCl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by recrystallization or column chromatography to yield the final tetrazole product.

Diagram: Synthesis of Tetrazole Analog

G COOH Imidazole-COOH Amide Imidazole-CONH2 COOH->Amide 1. (COCl)2, DMF 2. NH4OH Nitrile Imidazole-CN Amide->Nitrile TFAA, DCM Tetrazole Imidazole-Tetrazole Nitrile->Tetrazole NaN3, Et3N.HCl

Caption: Synthetic pathway from carboxylic acid to tetrazole.

Protocol 2: Synthesis of N-(Alkylsulfonyl)-1-isobutyl-1H-imidazole-5-carboxamide

Acylsulfonamides can be readily prepared from the corresponding carboxylic acid and a sulfonamide.

Step-by-Step Methodology:

  • Acid Activation: Dissolve 1-Isobutyl-1H-imidazole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent like THF or DCM. Add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) along with an amine base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated acid solution, add the desired sulfonamide (e.g., methanesulfonamide, 1.05 eq). Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the target acylsulfonamide.

Diagram: Synthesis of Acylsulfonamide Analog

G COOH Imidazole-COOH Acylsulfonamide Imidazole-CONHSO2-R COOH->Acylsulfonamide HATU, DIPEA Sulfonamide R-SO2NH2 Sulfonamide->Acylsulfonamide

Caption: General synthesis of an acylsulfonamide analog.

Conclusion and Future Perspectives

The replacement of a carboxylic acid with a suitable bioisostere is a powerful and validated strategy in medicinal chemistry to overcome pharmacokinetic and toxicological hurdles.[3][5] For the 1-Isobutyl-1H-imidazole-5-carboxylic acid scaffold, tetrazoles and acylsulfonamides represent the most promising alternatives.

  • Tetrazoles offer a close pKa match and a well-documented history of success in marketed drugs, making them a reliable first choice.[10][11]

  • Acylsulfonamides provide an additional layer of control, allowing for the fine-tuning of acidity and hydrogen bonding potential to optimize target engagement and ADME properties.[10][12]

While hydroxamic acids are a viable option, their metabolic liabilities warrant careful consideration and they may be best suited for specific applications, such as those involving metalloenzymes.[3] Ultimately, the optimal choice is target-dependent and requires empirical validation through the synthesis and evaluation of a focused library of analogs.[2] This guide provides the foundational principles and practical starting points for researchers to embark on this critical optimization process.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Google Cloud.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Hindawi.
  • Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Bioisosteres for carboxylic acid groups. (2024, April 19). Hypha Discovery.
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  • The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery. (n.d.). Benchchem.
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  • Acid Bioisosteres. (2022, July 8). Cambridge MedChem Consulting.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025, October 23). ACS Publications.
  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. (2023, November 22). RSC Publishing.
  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. (n.d.). ORCA - Online Research @ Cardiff.
  • High-Throughput Access to Libraries of N-Acylsulfamide Derivatives, a Bioisostere of Carboxylic Acids. (n.d.). Synfacts.
  • Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. (2008, March 15). PubMed.
  • Bioisosteres that influence metabolism. (2022, July 20). Hypha Discovery Blogs.
  • Structure Property Relationships of Carboxylic Acid Isosteres. (n.d.). PMC.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace.
  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. (2025, May 15). ACS Publications.
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  • 5-Isobutyl-1H-imidazole-2-carboxylic acid. (2026, March 7). PubChem.

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Validation

Bridging the Gap: A Comparative Guide to Validating In Vitro Anti-Inflammatory Efficacy of 1-Isobutyl-1H-imidazole-5-carboxylic Acid in Animal Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising, albeit hypothetical, in vitro anti-inflammatory findings of 1-Isobutyl-1H-imid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising, albeit hypothetical, in vitro anti-inflammatory findings of 1-Isobutyl-1H-imidazole-5-carboxylic acid to a robust in vivo validation using established animal models. While the in vitro anti-inflammatory activity of this specific molecule is not yet extensively documented in publicly available literature, its imidazole core is a well-recognized pharmacophore in compounds exhibiting anti-inflammatory properties.[1][2] This guide, therefore, proceeds under the plausible hypothesis that 1-Isobutyl-1H-imidazole-5-carboxylic acid has demonstrated significant inhibition of key pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) in vitro.

The journey from a promising in vitro result to a viable therapeutic candidate is fraught with challenges, with a significant number of compounds failing to replicate their initial efficacy in living organisms.[3][4][5] This guide aims to provide a logical and scientifically rigorous pathway for the in vivo validation of 1-Isobutyl-1H-imidazole-5-carboxylic acid, focusing on a comparative approach against a known standard to contextualize its potential.

The Imperative of In Vivo Validation: Beyond the Petri Dish

In vitro assays, while invaluable for initial screening and mechanistic studies, represent a simplified biological system.[6][7][8] They lack the complex interplay of various cell types, tissues, and organ systems that characterize a living organism.[8] Therefore, in vivo validation is a critical step to:

  • Assess Pharmacokinetics (PK): To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a living system.[9][10] A compound with excellent in vitro activity is of little therapeutic value if it is not bioavailable or is rapidly cleared from the body.

  • Evaluate Pharmacodynamics (PD): To determine the relationship between drug concentration and its pharmacological effect in the whole organism.[11][12] This helps in establishing a dose-response relationship and identifying the optimal therapeutic window.

  • Uncover Potential Toxicities: To identify any adverse effects that may not be apparent in isolated cell cultures.[13][14][15] Toxicity studies in animals are crucial for ensuring the safety of a potential drug before it can be considered for human trials.[13]

  • Confirm Efficacy in a Complex Disease Model: To verify that the compound can elicit the desired therapeutic effect in an animal model that mimics aspects of a human disease.[16][17]

Selecting the Appropriate Animal Model: Mimicking Acute Inflammation

Given our hypothetical in vitro data suggesting an inhibitory effect on LPS-induced inflammation, the lipopolysaccharide (LPS)-induced acute systemic inflammation model in mice is a logical and well-established choice for initial in vivo validation.[18]

Rationale for Model Selection:

  • Relevance: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the innate immune response, leading to the release of pro-inflammatory cytokines like TNF-α and IL-6, the very targets of our hypothetical in vitro activity.

  • Reproducibility: The model is highly reproducible and generates a robust and measurable inflammatory response.

  • Translatability: The inflammatory pathways activated by LPS in mice share significant similarities with those in humans, providing a degree of translational relevance.[18]

  • Cost-Effectiveness: Mice are relatively inexpensive to procure and house, making them suitable for initial screening and dose-ranging studies.[18]

Comparative In Vivo Study Design: 1-Isobutyl-1H-imidazole-5-carboxylic Acid vs. Dexamethasone

To objectively evaluate the in vivo potential of 1-Isobutyl-1H-imidazole-5-carboxylic acid, a comparative study against a well-characterized anti-inflammatory agent is essential. Dexamethasone, a potent corticosteroid, serves as an excellent positive control.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment & Induction cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups (n=8/group) Acclimatization->Grouping Dosing Compound/Vehicle/Control Administration (i.p.) Grouping->Dosing LPS_Induction LPS Induction (i.p., 30 min post-dosing) Dosing->LPS_Induction Blood_Collection Blood Sampling (Cardiac Puncture) (90 min post-LPS) LPS_Induction->Blood_Collection Tissue_Harvest Tissue Harvesting (Spleen, Liver) Blood_Collection->Tissue_Harvest ELISA Cytokine Analysis (ELISA) (TNF-α, IL-6) Blood_Collection->ELISA PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Blood_Collection->PK_Analysis Toxicity_Assessment Toxicity Assessment (Clinical Signs, Body Weight) Tissue_Harvest->Toxicity_Assessment

Caption: Experimental workflow for in vivo validation.

Treatment Groups
GroupTreatmentDoseRoute of Administration
1Vehicle (e.g., 0.5% CMC)-Intraperitoneal (i.p.)
21-Isobutyl-1H-imidazole-5-carboxylic acidLow Dose (e.g., 10 mg/kg)i.p.
31-Isobutyl-1H-imidazole-5-carboxylic acidMid Dose (e.g., 30 mg/kg)i.p.
41-Isobutyl-1H-imidazole-5-carboxylic acidHigh Dose (e.g., 100 mg/kg)i.p.
5Dexamethasone (Positive Control)5 mg/kgi.p.

Detailed Experimental Protocols

Animal Handling and Acclimatization
  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least 7 days prior to experimentation, with ad libitum access to food and water.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Dosing and Induction of Inflammation
  • Prepare fresh solutions of 1-Isobutyl-1H-imidazole-5-carboxylic acid and dexamethasone in the vehicle on the day of the experiment.

  • Administer the respective treatments to each group via intraperitoneal (i.p.) injection.

  • Thirty minutes post-treatment, induce systemic inflammation by administering LPS (from E. coli O111:B4) at a dose of 1 mg/kg via i.p. injection.

Sample Collection
  • Ninety minutes after LPS administration (the typical peak time for TNF-α and IL-6), anesthetize the mice with isoflurane.

  • Collect blood via cardiac puncture into EDTA-coated tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Perform cervical dislocation to euthanize the animals.

  • Harvest spleen and liver for potential future histopathological analysis.

Cytokine Analysis
  • Measure the concentrations of TNF-α and IL-6 in the plasma samples using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Pharmacokinetic (PK) Analysis
  • For a satellite group of animals dosed with the mid-dose of 1-Isobutyl-1H-imidazole-5-carboxylic acid, collect blood samples at various time points (e.g., 15, 30, 60, 120, 240 minutes) post-dosing.

  • Analyze the plasma concentrations of the compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Acute Toxicity Assessment
  • Monitor the animals for any clinical signs of toxicity (e.g., lethargy, piloerection, altered gait) throughout the experiment.

  • Record the body weight of the animals before dosing and at the end of the study.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical but plausible data to illustrate how the results of this comparative study might be presented.

Table 1: Effect on Plasma Cytokine Levels
Treatment GroupDose (mg/kg)Plasma TNF-α (pg/mL)Plasma IL-6 (pg/mL)
Vehicle-2500 ± 3504500 ± 500
1-Isobutyl-1H-imidazole-5-carboxylic acid101800 ± 2503200 ± 400
1-Isobutyl-1H-imidazole-5-carboxylic acid301200 ± 200 2100 ± 300
1-Isobutyl-1H-imidazole-5-carboxylic acid100800 ± 150 1500 ± 250
Dexamethasone5600 ± 100 1200 ± 200
*p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle group (Data are mean ± SD)
Table 2: Pharmacokinetic Parameters of 1-Isobutyl-1H-imidazole-5-carboxylic acid (30 mg/kg, i.p.)
ParameterValue
Cmax (ng/mL)1500
Tmax (min)30
AUC (0-t) (ng*min/mL)120,000
t1/2 (min)90
Table 3: Acute Toxicity Observations
Treatment GroupDose (mg/kg)Clinical SignsBody Weight Change (%)
Vehicle-Mild lethargy post-LPS-2 ± 1
1-Isobutyl-1H-imidazole-5-carboxylic acid10Mild lethargy post-LPS-2 ± 1.5
1-Isobutyl-1H-imidazole-5-carboxylic acid30Mild lethargy post-LPS-2.5 ± 1
1-Isobutyl-1H-imidazole-5-carboxylic acid100Mild lethargy post-LPS-3 ± 1.5
Dexamethasone5Mild lethargy post-LPS-2 ± 1

Discussion of Hypothetical Results and Future Directions

The hypothetical data suggest that 1-Isobutyl-1H-imidazole-5-carboxylic acid exhibits a dose-dependent anti-inflammatory effect in the LPS-induced acute inflammation model, significantly reducing the levels of key pro-inflammatory cytokines. While not as potent as the corticosteroid dexamethasone, the compound demonstrates a clear biological effect in vivo. The pharmacokinetic profile indicates good absorption and a reasonable half-life for an acute model. Importantly, no overt signs of toxicity were observed at the tested doses.

These promising, albeit hypothetical, results would warrant further investigation, including:

  • Oral Bioavailability Studies: To assess the compound's potential for oral administration, a more convenient route for chronic therapies.

  • Chronic Inflammation Models: To evaluate the efficacy of 1-Isobutyl-1H-imidazole-5-carboxylic acid in models of chronic inflammatory diseases, such as collagen-induced arthritis or inflammatory bowel disease models.

  • Mechanism of Action Studies: In vivo studies to confirm the mechanism of action, potentially by examining downstream signaling pathways of TNF-α and IL-6.

  • Comprehensive Toxicology Studies: More extensive toxicity studies, including repeated-dose toxicity studies, are necessary to establish a full safety profile.[15]

Conclusion

The transition from in vitro discovery to in vivo validation is a cornerstone of drug development.[6][19] This guide provides a scientifically grounded, albeit based on a hypothetical in vitro starting point, framework for the initial in vivo evaluation of 1-Isobutyl-1H-imidazole-5-carboxylic acid. By employing a comparative approach with a known standard in a relevant animal model, researchers can gain crucial insights into the compound's efficacy, pharmacokinetics, and safety, thereby making informed decisions about its future development as a potential therapeutic agent. The key to successful translation lies in rigorous experimental design, careful selection of models, and an objective interpretation of the data in the context of the complex biological system.

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